Product packaging for 1-Methyl-1-propylhydrazine(Cat. No.:CAS No. 4986-49-6)

1-Methyl-1-propylhydrazine

Cat. No.: B15359852
CAS No.: 4986-49-6
M. Wt: 88.15 g/mol
InChI Key: JOFQXPUKJJQCPW-UHFFFAOYSA-N
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Description

1-Methyl-1-propylhydrazine is a useful research compound. Its molecular formula is C4H12N2 and its molecular weight is 88.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B15359852 1-Methyl-1-propylhydrazine CAS No. 4986-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4986-49-6

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

1-methyl-1-propylhydrazine

InChI

InChI=1S/C4H12N2/c1-3-4-6(2)5/h3-5H2,1-2H3

InChI Key

JOFQXPUKJJQCPW-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylhydrazine is an alkylhydrazine derivative with the chemical formula C₄H₁₂N₂. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations. The information presented herein is intended to support research and development activities in chemistry and related fields.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄H₁₂N₂[1]
Molecular Weight 88.15 g/mol [1]
CAS Number 4986-49-6[1][2]
Boiling Point 103.2-103.7 °C (at 753 Torr)[1]
Density 0.7986 g/cm³[1]
pKa 8.19 ± 0.18 (Predicted)[1]

Synthesis and Purification

Experimental Protocol: General Synthesis via Alkylation of Methylhydrazine

This protocol is a generalized procedure based on common organic chemistry practices for the alkylation of hydrazines.

Materials:

  • Methylhydrazine

  • 1-Bromopropane (or other propyl halide)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine in the anhydrous solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 1-bromopropane dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: General Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Methylhydrazine

  • Propionaldehyde

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of methylhydrazine in the solvent, add propionaldehyde.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for the formation of the hydrazone intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

G cluster_synthesis Synthesis Routes cluster_purification Purification Methylhydrazine Methylhydrazine Alkylation Alkylation Methylhydrazine->Alkylation Reductive Amination Reductive Amination Methylhydrazine->Reductive Amination Propyl Halide Propyl Halide Propyl Halide->Alkylation Propionaldehyde Propionaldehyde Propionaldehyde->Reductive Amination 1-Methyl-1-propylhydrazine_crude Crude Product Alkylation->1-Methyl-1-propylhydrazine_crude Reductive Amination->1-Methyl-1-propylhydrazine_crude Distillation Distillation 1-Methyl-1-propylhydrazine_crude->Distillation 1-Methyl-1-propylhydrazine_pure Pure Product Distillation->1-Methyl-1-propylhydrazine_pure G cluster_reactivity Reactivity Profile cluster_incompatibilities Chemical Incompatibilities This compound This compound Nucleophilic Reactions Nucleophilic Reactions This compound->Nucleophilic Reactions Redox Reactions Redox Reactions This compound->Redox Reactions Acid-Base Reactions Acid-Base Reactions This compound->Acid-Base Reactions Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Strong Acids Strong Acids This compound->Strong Acids Acid Chlorides Acid Chlorides This compound->Acid Chlorides G cluster_ppe Personal Protective Equipment cluster_procedures Handling & Storage Eye Protection Eye Protection Skin Protection Skin Protection Respiratory Protection Respiratory Protection Handling Handling Handling->Eye Protection Handling->Skin Protection Handling->Respiratory Protection Storage Storage Disposal Disposal This compound This compound This compound->Handling This compound->Storage This compound->Disposal

References

In-Depth Technical Guide: 1-Methyl-1-propylhydrazine (CAS: 4986-49-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1-propylhydrazine, a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and analytical characterization, and explores its potential biological relevance.

Chemical and Physical Properties

This compound is a short-chain asymmetrical dialkylhydrazine. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 4986-49-6
Molecular Formula C4H12N2[1]
Molecular Weight 88.15 g/mol [1]
Boiling Point 103.2-103.7 °C (at 753 Torr)
Density 0.7986 g/cm³
InChI InChI=1S/C4H12N2/c1-3-4-6(2)5/h3-5H2,1-2H3[1]
InChIKey JOFQXPUKJJQCPW-UHFFFAOYSA-N[1]
SMILES CCCN(C)N[1]

Synthesis of this compound

Experimental Protocol: Reduction of N-Nitroso-N-methylpropylamine

This procedure is a generalized method based on the reduction of N-nitrosamines, a common route to 1,1-dialkylhydrazines.

Materials:

  • N-Nitroso-N-methylpropylamine

  • Lithium aluminum hydride (LiAlH₄)[2][3]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Sodium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of N-Nitroso-N-methylpropylamine (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while cooling the flask in an ice bath.

  • The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound N_Nitroso N-Nitroso-N-methylpropylamine Reaction Reduction Reaction N_Nitroso->Reaction LiAlH4 LiAlH4 in dry ether/THF LiAlH4->Reaction Quench Aqueous Workup Reaction->Quench Purification Distillation Quench->Purification Product This compound Purification->Product G cluster_pathway Potential MAO Inhibition Pathway MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolism Alkylhydrazine This compound Alkylhydrazine->MAO Inhibition G cluster_workflow Workflow for MAO Inhibitor Screening Synthesis Synthesis and Purification of this compound MAO_Assay In vitro MAO-A and MAO-B Inhibition Assays Synthesis->MAO_Assay IC50 Determination of IC50 Values MAO_Assay->IC50 Selectivity Assessment of Selectivity (MAO-A vs. MAO-B) IC50->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Selectivity->Cytotoxicity Further_Studies Further Mechanistic and In vivo Studies Cytotoxicity->Further_Studies

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Methyl-1-propylhydrazine (CAS No. 4986-49-6). The information is compiled from various scientific databases and presented in a structured format to facilitate its use in research, drug development, and other scientific applications. This document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a logical workflow for their characterization.

Core Physical Properties

This compound is a substituted hydrazine with the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol . A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties, such as the melting point, have conflicting or likely erroneous reported values in the literature. Further experimental verification is recommended for critical applications.

PropertyValueSource/Method
Molecular Formula C4H12N2-
Molecular Weight 88.15 g/mol -
Boiling Point 103.2-103.7 °CExperimental, at 753 Torr[1]
Density 0.7986 g/cm³Experimental[1]
pKa 8.19 ± 0.18Predicted[1]
Melting Point 100-104 °CReported, likely incorrect[1]
Vapor Pressure Data not available-
Solubility Limited solubility in water is expected, with higher solubility in organic solvents. Quantitative data is not available.General chemical principles

Experimental Protocols

Detailed methodologies for the experimental determination of the core physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for small molecule characterization.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, a common and accurate method is the distillation method.

Methodology:

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Reading: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. The boiling point is the constant temperature observed during the distillation of the pure liquid.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 Torr) if necessary.

Measurement of Density

Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer.

Methodology:

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of pKa

The pKa is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method for this determination.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Assessment of Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for many applications.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities are chosen, such as water, methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

  • Qualitative Assessment: A small, measured amount of this compound is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and the solubility is visually assessed as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The undissolved portion is removed by filtration or centrifugation.

    • The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid sample like this compound.

G cluster_0 Initial Assessment cluster_1 Core Physical Properties cluster_2 Solubility & Ionization cluster_3 Further Characterization cluster_4 Data Compilation & Reporting start Sample Acquisition (this compound) purity Purity Analysis (GC/NMR) start->purity boiling_point Boiling Point Determination purity->boiling_point density Density Measurement purity->density solubility Solubility Assessment (Water & Organic Solvents) purity->solubility pka pKa Determination purity->pka vapor_pressure Vapor Pressure Measurement boiling_point->vapor_pressure report Technical Data Sheet / Whitepaper boiling_point->report melting_point Melting Point Determination (if applicable, by freezing) density->melting_point density->report solubility->report pka->report melting_point->report vapor_pressure->report

Caption: Experimental workflow for physical property characterization.

References

An In-depth Technical Guide to 1-Methyl-1-propylhydrazine: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 1-Methyl-1-propylhydrazine. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Molecular Structure and Identification

This compound is an alkylhydrazine with a methyl and a propyl group attached to the same nitrogen atom of the hydrazine moiety. Its chemical structure is depicted below:

Chemical Formula: C₄H₁₂N₂

SMILES: CCCN(C)N

InChI Key: JOFQXPUKJJQCPW-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Weight 88.15 g/mol [1]
Boiling Point 103.2-103.7 °C (at 753 Torr)[1]
Density 0.7986 g/cm³[1]
Predicted pKa 8.19 ± 0.18[1]

Spectroscopic Data

Mass spectrometry is a critical analytical technique for the identification and characterization of chemical compounds. The following table summarizes the key peaks from the electron ionization (EI) mass spectrum of this compound.

m/zRelative Intensity
5999.99%
4227.7%
8817.2%
439.1%
277.5%
444.9%
393.7%
603.1%
293.1%
313.0%

Data obtained from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP000378.

Experimental Protocols

Example Synthesis: 1-Methyl-1-phenylhydrazine

This procedure details the reduction of N-nitrosomethylaniline to yield 1-Methyl-1-phenylhydrazine.[2]

Materials:

  • N-nitrosomethylaniline

  • Zinc dust

  • Glacial acetic acid

  • Water

  • 5% Hydrochloric acid solution

  • 40% Sodium hydroxide solution

  • Ether

Procedure:

  • A suspension of 200 g (3.1 gram atoms) of zinc dust in 300 cc of water is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • The suspension is vigorously stirred while a solution of 100 g (0.73 mole) of N-nitrosomethylaniline in 200 cc (210 g, 3.5 moles) of glacial acetic acid is added slowly. The temperature is maintained between 10°C and 20°C using external cooling.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature and then heated to 80°C on a steam bath.

  • The hot solution is filtered to remove unreacted zinc, which is then washed with three 100-cc portions of warm 5% hydrochloric acid.

  • The combined filtrate and washings are cooled and treated with a 40% sodium hydroxide solution until the precipitated zinc hydroxide redissolves.

  • The oily layer of 1-Methyl-1-phenylhydrazine is separated, and the aqueous layer is extracted with two to three 100-cc portions of ether.

  • The combined organic layers are distilled to remove the ether, and the residue is then distilled under reduced pressure to yield purified 1-Methyl-1-phenylhydrazine.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activities and associated signaling pathways of this compound. While hydrazines as a class of compounds are known to exhibit a range of biological effects, including potential toxicity and use as building blocks for pharmacologically active molecules, the specific interactions and mechanisms of action for this compound have not been elucidated. Further research is required to determine its pharmacological and toxicological profile.

Visualizations

The following diagram illustrates a potential synthetic workflow for N-alkyl-N'-alkylhydrazines, which could be adapted for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Propylamine Propylamine N_Nitrosation N-Nitrosation Propylamine->N_Nitrosation 1. NaNO2, HCl Methyl_halide Methyl Halide (e.g., CH3I) Reduction Reduction N_Nitrosation->Reduction 2. Zn, CH3COOH MP_Hydrazine This compound Reduction->MP_Hydrazine Alkylation (conceptual)

Caption: A conceptual workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1-Methyl-1-propylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1-propylhydrazine (C₄H₁₂N₂), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectra for this specific, non-commercial compound, this guide combines experimentally obtained mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data presented below is sourced from the MassBank database (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000378).

m/z Intensity (%) Relative Intensity (%)
277.575
282.121
293.131
301.4615
31330
393.737
400.77
410.66
4227.7277
439.191
444.949
451.0911
461.515
561.313
571.111
580.071
5999.99999
603.131
70110
710.091
720.55
730.33
8817.2172
891.212
Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the different proton environments in this compound. These values were calculated using computational models.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-CH₃2.45s-
N-CH₂-2.55t7.5
-CH₂-CH₃1.50sextet7.5
-CH₂-CH₃0.90t7.5
-NH₂3.50br s-
Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum indicates the estimated chemical shifts (δ) in parts per million (ppm) for the carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
N-CH₃45.0
N-CH₂-58.0
-CH₂-CH₃20.0
-CH₂-CH₃11.0
Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum provides the estimated absorption frequencies in wavenumbers (cm⁻¹) and their corresponding functional group assignments for this compound.

Frequency (cm⁻¹) Vibrational Mode Functional Group
3350-3250N-H stretchPrimary amine (-NH₂)
2960-2850C-H stretchAlkyl (CH₃, CH₂)
1650-1580N-H bend (scissoring)Primary amine (-NH₂)
1470-1430C-H bend (scissoring/deformation)Alkyl (CH₂)
1380-1370C-H bend (symmetrical deformation)Alkyl (CH₃)
1150-1050C-N stretchAliphatic amine/hydrazine
Ultraviolet-Visible (UV-Vis) Spectroscopy

Simple alkylhydrazines, such as this compound, lack significant chromophores. Consequently, they do not exhibit strong absorption in the standard UV-Vis region (200-800 nm). Any observed absorbance is typically in the far-UV range (<200 nm) and is generally not used for routine characterization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 20 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Record a background spectrum of the clean salt plates before applying the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). Concentrations typically range from 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan Range: 190-400 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

    • Cuvette: Use a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Neat Prepare neat sample Sample->Neat GCMS GC-MS Analysis Dissolve->GCMS NMR NMR Analysis (¹H & ¹³C) Dissolve->NMR UVVis UV-Vis Analysis Dissolve->UVVis IR IR Analysis Neat->IR MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data UVVis_Data UV-Vis Spectrum (Absorption Maxima) UVVis->UVVis_Data Structure Confirm Molecular Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure UVVis_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Executive Summary

1-Methyl-1-propylhydrazine is a substituted hydrazine derivative. While specific toxicological and physical data are scarce, its structural similarity to other alkylhydrazines, such as Monomethylhydrazine, suggests that it is likely to be a highly toxic, flammable, and corrosive compound. This guide provides a summary of the presumed hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel. All quantitative data presented are based on analogous compounds and should be interpreted with caution.

Hazard Identification and Classification

Based on data for analogous hydrazine compounds, this compound is anticipated to be classified as follows:

GHS Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Flammable Liquids2Highly flammable liquid and vapor
Acute Toxicity, Oral3Toxic if swallowed
Acute Toxicity, Dermal3Toxic in contact with skin
Acute Toxicity, Inhalation3Toxic if inhaled
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1Causes serious eye damage
Carcinogenicity2Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure)1Causes damage to organs
Specific Target Organ Toxicity (Repeated Exposure)1Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard1Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard1Very toxic to aquatic life with long lasting effects

Physicochemical Properties (Analog-Based)

The following data are for Monomethylhydrazine and should be considered indicative for this compound.

PropertyValue
Molecular FormulaC4H12N2[1]
Molecular Weight88.15 g/mol [1]
AppearanceColorless liquid with an ammonia-like odor[2]
Boiling Point87.5 °C (for MMH)
Melting Point-52.4 °C (for MMH)
Flash Point< 24 °C (for MMH)
Density0.874 g/cm³ (for MMH)
Vapor Pressure49.6 mmHg @ 25 °C (for MMH)
SolubilityMiscible with water, ethanol, and ether (for MMH)

Toxicological Data (Analog-Based)

The following toxicological data are for Monomethylhydrazine and are intended to provide an estimate of the potential toxicity of this compound.

Route of ExposureSpeciesValue
Oral LD50Rat32 mg/kg
Dermal LD50Rabbit126 mg/kg
Inhalation LC50Rat78 ppm (4 hours)

Acute exposure to hydrazine derivatives can cause severe irritation to the skin, eyes, and respiratory tract.[2] Systemic effects may include damage to the central nervous system, liver, and kidneys.[2] Chronic exposure is associated with an increased risk of cancer.

Experimental Protocols: Safe Handling and Storage

Due to the anticipated high toxicity and reactivity of this compound, stringent safety protocols must be followed.

5.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_details Specific PPE Items body Full Body Protection clothing Chemically resistant suit (e.g., Tychem®) body->clothing hands Hand Protection gloves Double gloving: Inner: Nitrile Outer: Butyl rubber or Viton hands->gloves eyes Eye and Face Protection goggles Chemical splash goggles and face shield eyes->goggles respiratory Respiratory Protection respirator Full-face respirator with appropriate cartridges or supplied-air respirator respiratory->respirator

Figure 1: Personal Protective Equipment (PPE) Workflow.

5.2. Engineering Controls

  • All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • A safety shower and eyewash station must be readily accessible and tested regularly.

  • Use of a glove box is recommended for operations with a higher risk of aerosol generation.

5.3. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and metals.

  • Keep containers tightly closed and clearly labeled.

  • Store in a secondary container to contain any potential leaks.

  • Protect from light and moisture.

5.4. Disposal

  • Dispose of waste in accordance with all federal, state, and local regulations.

  • Do not dispose of down the drain.

  • Waste should be handled by a licensed hazardous waste disposal company.

Emergency Procedures

A detailed emergency plan must be in place before any work with this compound begins.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate the immediate area spill->evacuate alert Alert colleagues and lab supervisor evacuate->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with a weak acid (e.g., citric acid solution) contain->neutralize collect Collect absorbed material into a sealed container neutralize->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Figure 2: Chemical Spill Response Workflow.

First Aid Measures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While specific data for this compound remains elusive, the information available for analogous compounds strongly suggests that it is a hazardous substance requiring stringent safety precautions. Researchers, scientists, and drug development professionals must approach the handling of this chemical with the utmost care, implementing robust engineering controls, comprehensive personal protective equipment, and well-defined emergency procedures. Adherence to the guidelines outlined in this technical guide will help to mitigate the risks associated with the use of this and other highly potent hydrazine derivatives.

References

Thermodynamic Properties of 1-Methyl-1-propylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estimated thermodynamic properties of 1-Methyl-1-propylhydrazine. Due to a lack of available experimental data for this specific compound, the presented quantitative values are derived from the well-established Joback group-additivity method. This document also outlines the standard experimental protocols that would be employed for the empirical determination of these properties.

Core Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of this compound. These values have been calculated using the Joback group-additivity method, a widely recognized estimation technique for thermochemical data.

Table 1: Estimated Physicochemical and Thermochemical Properties

PropertySymbolEstimated ValueUnit
Molar MassM88.15 g/mol
Normal Boiling PointTb379.34K
Critical TemperatureTc563.49K
Critical PressurePc3.86MPa
Critical VolumeVc318.00cm³/mol
Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°76.5kJ/mol
Gibbs Energy of Formation (Ideal Gas, 298.15 K)ΔGf°211.88kJ/mol

Table 2: Estimated Ideal Gas Heat Capacity as a Function of Temperature

The ideal gas heat capacity (Cp) can be estimated using the Joback method with the following equation:

Cp (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³

Where T is the temperature in Kelvin. The estimated coefficients for this compound are:

CoefficientEstimated Value
a1.63 x 10²
b4.34 x 10⁻¹
c-1.78 x 10⁻⁴
d-1.03 x 10⁻⁸

Table 3: Estimated Vapor Pressure using the Antoine Equation

The vapor pressure (P) of a substance can be described by the Antoine equation over a range of temperatures:

log₁₀(P) = A - (B / (T + C))

Where P is in bar and T is in Kelvin. The estimated Antoine coefficients for this compound are:

CoefficientEstimated Value
A4.29
B1426.78
C-65.15

Computational Methodology: Joback Group-Additivity Method

The thermodynamic properties presented in this guide were estimated using the Joback group-additivity method.[1] This method is a well-established technique that predicts thermochemical data based on the summation of contributions from individual functional groups within a molecule.[2] The method is known for its simplicity and broad applicability, making it a valuable tool when experimental data is unavailable.[1]

The following diagram illustrates the workflow for estimating thermodynamic properties using the Joback method:

Joback_Method_Workflow cluster_input Input cluster_process Process cluster_output Output mol_structure Molecular Structure of This compound group_decomp Decompose into Functional Groups mol_structure->group_decomp param_lookup Lookup Group Contribution Values group_decomp->param_lookup calculation Apply Joback Equations param_lookup->calculation thermo_props Estimated Thermodynamic Properties (ΔHf°, Cp, Tc, Pc, Vc, Tb) calculation->thermo_props

Computational workflow for the Joback method.

Experimental Protocols

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound like this compound would be determined using bomb calorimetry. This technique measures the heat of combustion (ΔHc°) of the substance, from which the enthalpy of formation can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

  • Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water, causing its temperature to rise.

  • Temperature Measurement: The final temperature of the water is measured once thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of liquid this compound as a function of temperature would be measured using Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min).

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This difference is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.

  • Data Analysis: The heat flow data is used to calculate the specific heat capacity of the sample at various temperatures.

Vapor Pressure: Static or Dynamic Methods

The vapor pressure of this compound at different temperatures can be determined using either a static or a dynamic method.

Static Method:

  • Sample Degassing: A sample of the liquid is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.

  • Equilibrium: The vessel is maintained at a constant temperature until the liquid and vapor phases are in equilibrium.

  • Pressure Measurement: The pressure of the vapor in the vessel is measured directly using a pressure transducer.

  • Temperature Variation: The process is repeated at various temperatures to obtain a vapor pressure curve.

Dynamic Method (Boiling Point Method):

  • Apparatus: The liquid is placed in a container equipped with a reflux condenser and a system for precise pressure control.

  • Boiling: The pressure in the system is set to a specific value, and the liquid is heated until it boils.

  • Temperature Measurement: The temperature at which the liquid boils is measured accurately. At the boiling point, the vapor pressure of the liquid is equal to the pressure in the system.

  • Pressure Variation: The measurement is repeated at different controlled pressures to determine the vapor pressure-temperature relationship.

The following diagram provides a generalized representation of a static vapor pressure measurement setup:

Static_Vapor_Pressure_Setup cluster_main Static Vapor Pressure Measurement thermostatted_vessel Thermostatted Vessel liquid_sample Liquid Sample (this compound) vapor_phase Vapor Phase pressure_transducer Pressure Transducer thermostatted_vessel->pressure_transducer temp_controller Temperature Controller thermostatted_vessel->temp_controller vacuum_pump Vacuum Pump thermostatted_vessel->vacuum_pump

Generalized setup for static vapor pressure measurement.

References

Solubility of 1-Methyl-1-propylhydrazine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1-propylhydrazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, general principles of alkylhydrazine solubility, and detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals working with this compound in synthesis, purification, formulation, and various applications within drug development and other chemical industries.

Introduction to this compound

This compound is an unsymmetrical dialkylhydrazine with the chemical formula C₄H₁₂N₂. Its structure consists of a hydrazine core with a methyl and a propyl group attached to the same nitrogen atom. This substitution pattern influences its physical and chemical properties, including its solubility in different media. Understanding its solubility is a critical first step in its application, affecting reaction kinetics, purification efficiency, and bioavailability in pharmaceutical formulations.

Qualitative Solubility of Alkylhydrazines

Lower alkylhydrazines, including this compound, are generally characterized by their miscibility with a range of organic solvents. A report from the Defense Technical Information Center (DTIC) indicates that most organic solvents and lower alkylhydrazines are miscible with each other.[1] Specifically, these compounds are known to be miscible in common organic solvents such as:

  • Methanol

  • Ethanol

  • Ether

  • Chloroform

  • Benzene

The presence of the nitrogen-hydrogen bonds and the lone pairs of electrons on the nitrogen atoms allow for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The alkyl groups contribute to its solubility in non-polar solvents through van der Waals forces.

Quantitative Solubility Data

Solvent ClassificationSolvent ExamplesExpected Solubility of this compound
Polar Protic Methanol, EthanolMiscible
Polar Aprotic Acetone, AcetonitrileLikely Soluble to Miscible
Non-Polar Aromatic Benzene, TolueneMiscible
Non-Polar Aliphatic Hexane, CyclohexaneSoluble to Miscible
Ethers Diethyl etherMiscible
Halogenated Chloroform, DichloromethaneMiscible

This table is based on general principles of alkylhydrazine solubility and requires experimental verification for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the solubility of this compound in various organic solvents. This protocol is based on standard laboratory methods for determining the solubility of liquid amines.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane) of analytical grade

  • Calibrated pipettes and micropipettes

  • Vortex mixer

  • Thermostatic water bath or heating block

  • Analytical balance

  • Glass vials or test tubes with secure caps

Procedure:

  • Preparation of Solvent: Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into a clean, dry glass vial.

  • Initial Addition of Solute: Using a calibrated micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

  • Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a well-lit background to check for any signs of insolubility, such as cloudiness, precipitation, or the formation of a separate layer.

  • Incremental Addition: If the initial amount dissolves completely, continue to add small, known increments of this compound to the vial, vortexing and observing after each addition.

  • Saturation Point: The point at which a persistent second phase (undissolved solute) is observed, even after vigorous mixing, is considered the saturation point.

  • Temperature Control: For more precise measurements, the experiment should be conducted at a constant temperature using a thermostatic water bath.

  • Semi-Quantitative Determination: The solubility can be expressed as the volume of solute per volume of solvent (e.g., mL/mL) at the saturation point. For a more accurate quantitative result, the mass of both the solute and solvent should be determined using an analytical balance.

Safety Precautions: this compound is a hazardous chemical. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G start Start: Select Solvent prep_solvent Prepare Known Volume of Solvent start->prep_solvent add_solute Add Known Increment of this compound prep_solvent->add_solute mix Vortex to Mix add_solute->mix observe Visually Inspect for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solute Yes record Record Total Volume Added dissolved->record No end End: Saturation Point Reached record->end

Workflow for determining the solubility of this compound.
General Synthesis Pathway for Unsymmetrical Dialkylhydrazines

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the readily available literature, a general pathway for the synthesis of unsymmetrical dialkylhydrazines involves the nitrosation of a secondary amine followed by reduction. The diagram below illustrates this general synthetic logic.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product secondary_amine Methylpropylamine nitrosamine N-Nitroso-N-methyl-N-propylamine secondary_amine->nitrosamine Nitrosation nitrosating_agent Nitrosating Agent (e.g., NaNO2, H+) nitrosating_agent->nitrosamine product This compound nitrosamine->product Reduction reducing_agent Reducing Agent (e.g., Zn/CH3COOH) reducing_agent->product

General synthesis pathway for this compound.

Conclusion

This compound is expected to be miscible with a wide array of common organic solvents, a characteristic typical of lower alkylhydrazines. For drug development and other scientific applications, precise quantitative solubility data is essential. The experimental protocol provided in this guide offers a robust framework for researchers to determine these values in their specific solvent systems of interest. The provided diagrams offer a clear visual representation of the experimental workflow for solubility determination and the general synthetic route for this class of compounds. Further research to establish and publish quantitative solubility data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

The Genesis of a Versatile Functional Group: A Technical History of Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide delves into the discovery and historical development of substituted hydrazines, a class of compounds that has become indispensable in organic synthesis and medicinal chemistry. From their initial synthesis in the late 19th century to their role in the development of groundbreaking pharmaceuticals, the story of substituted hydrazines is one of scientific curiosity, meticulous experimentation, and serendipitous discovery. This document provides researchers, scientists, and drug development professionals with a detailed account of the key milestones, experimental protocols, and the scientific legacy of these remarkable molecules.

The Dawn of Hydrazine Chemistry: Initial Discoveries

The history of substituted hydrazines begins with the pioneering work of German chemists Theodor Curtius and Emil Fischer. While Curtius was the first to successfully synthesize the parent compound, hydrazine, it was Fischer's work on phenylhydrazine that truly opened the door to the vast chemical landscape of substituted hydrazines.

Theodor Curtius and the Quest for Hydrazine

In 1887, Theodor Curtius was the first to prepare hydrazine (N₂H₄), albeit in the form of its sulfate salt. His synthesis was a multi-step process starting from diethyl oxalate and hydrazine hydrate. This discovery laid the fundamental groundwork for the entire field of hydrazine chemistry.

Emil Fischer and the First Substituted Hydrazine

Working independently, Emil Fischer was investigating the structure of diazo compounds. In 1875, he discovered phenylhydrazine (C₆H₅NHNH₂) by the reduction of a phenyldiazonium salt with sulfite. This was the first synthesis of a substituted hydrazine and a landmark achievement in organic chemistry. Fischer's discovery was not only significant for the new class of compounds it introduced but also for its immediate utility in the study of carbohydrates, leading to the development of the Fischer indole synthesis and the use of phenylhydrazine as a reagent for the characterization of sugars.

Foundational Experimental Protocols

The early syntheses of substituted hydrazines were characterized by their ingenuity and the limited analytical tools available at the time. The following sections detail the methodologies employed by Emil Fischer in his seminal work.

Fischer's Synthesis of Phenylhydrazine

The original synthesis of phenylhydrazine by Emil Fischer involved the reduction of a diazonium salt. This method, with some modifications, remains a cornerstone of aromatic hydrazine synthesis.

Experimental Protocol:

  • Diazotization of Aniline: Aniline is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.

  • Reduction of the Diazonium Salt: The cold solution of the diazonium salt is then slowly added to a solution of sodium sulfite. This reduces the diazonium group to a hydrazine sulfonate.

  • Hydrolysis: The resulting phenylhydrazine sulfonate is hydrolyzed by heating with a strong acid, such as hydrochloric acid, to yield phenylhydrazine hydrochloride.

  • Isolation: The free base, phenylhydrazine, is liberated by treatment with a base, such as sodium hydroxide, followed by extraction and distillation.

Logical Flow of Fischer's Phenylhydrazine Synthesis

fischer_synthesis cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_hydrolysis Step 3: Hydrolysis cluster_isolation Step 4: Isolation aniline Aniline na_no2_hcl NaNO₂ / HCl (0-5°C) aniline->na_no2_hcl diazonium Benzenediazonium Chloride na_no2_hcl->diazonium na2so3 Sodium Sulfite diazonium->na2so3 sulfonate Phenylhydrazine Sulfonate na2so3->sulfonate hcl_heat HCl / Heat sulfonate->hcl_heat hydrochloride Phenylhydrazine Hydrochloride hcl_heat->hydrochloride naoh NaOH hydrochloride->naoh phenylhydrazine Phenylhydrazine (Free Base) naoh->phenylhydrazine

Caption: Workflow of Emil Fischer's original synthesis of phenylhydrazine.

Quantitative Data from Early Studies

The characterization of newly synthesized compounds in the late 19th and early 20th centuries relied heavily on physical properties and elemental analysis. The following table summarizes key quantitative data for some early substituted hydrazines.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
HydrazineN₂H₄32.052113.5
PhenylhydrazineC₆H₅NHNH₂108.1419.6243.5
1,2-DimethylhydrazineCH₃NHNHCH₃60.10-981
1,1-Dimethylhydrazine(CH₃)₂NNH₂60.10-5763

The Pharmacological Era: Substituted Hydrazines in Drug Development

The mid-20th century saw the emergence of substituted hydrazines as a critical scaffold in medicinal chemistry. The discovery of their biological activities, particularly as enzyme inhibitors, led to the development of important new therapies.

Isoniazid and the Dawn of Antitubercular Therapy

In the 1950s, isoniazid, a simple derivative of hydrazine, was discovered to have potent bactericidal activity against Mycobacterium tuberculosis. This discovery was a major breakthrough in the treatment of tuberculosis and isoniazid remains a first-line treatment to this day.

Iproniazid and the Advent of Antidepressants

The story of iproniazid is a classic example of serendipity in drug discovery. Initially developed as an antitubercular agent, its mood-elevating side effects were noted in patients. Subsequent research revealed that iproniazid is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. This discovery ushered in the era of monoamine oxidase inhibitors (MAOIs) as the first class of antidepressant drugs.

Mechanism of Action of Iproniazid as a Monoamine Oxidase Inhibitor

mao_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Monoamines (Serotonin, Norepinephrine) mao Monoamine Oxidase (MAO) monoamines->mao Metabolized by synaptic_monoamines Increased Monoamines monoamines->synaptic_monoamines Increased Release degradation Degradation Products mao->degradation iproniazid Iproniazid iproniazid->mao Inhibits receptors Postsynaptic Receptors synaptic_monoamines->receptors Binds to neuronal_response Alleviation of Depressive Symptoms receptors->neuronal_response

Caption: Signaling pathway of iproniazid's antidepressant effect.

Conclusion

The journey of substituted hydrazines from their discovery in the flasks of 19th-century chemists to their central role in modern medicine is a testament to the enduring power of fundamental research. The foundational work of pioneers like Fischer and Curtius not only introduced a new class of compounds but also provided the tools and methodologies that have enabled generations of scientists to explore their vast potential. The development of hydrazine-based drugs has had a profound impact on human health, and the versatile chemistry of this functional group ensures its continued importance in the future of drug discovery and organic synthesis.

An In-depth Technical Guide on 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical and experimental knowledge of 1-Methyl-1-propylhydrazine, geared towards researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

This compound is a substituted hydrazine derivative with the chemical formula C4H12N2.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H12N2PubChem[1], NIST[2]
Molecular Weight 88.15 g/mol PubChem[1], ChemicalBook
CAS Registry Number 4986-49-6ChemicalBook[3], NIST[2]
IUPAC Name This compoundPubChem
Synonyms 1-Methyl-1-n-propylhydrazine, Hydrazine, 1-methyl-1-propyl-SpectraBase[4], NIST[2]
Boiling Point 103.2-103.7 °C (at 753 Torr)ChemicalBook[5]
Density 0.7986 g/cm³ChemicalBook[5]
pKa 8.19 ± 0.18 (Predicted)ChemicalBook[5]
Canonical SMILES CCCN(C)NPubChem[1]
InChI Key JOFQXPUKJJQCPW-UHFFFAOYSA-NSpectraBase[4], NIST[2]

Theoretical and Computational Data

While extensive theoretical studies specifically on this compound are not widely available in public literature, computational methods provide predicted properties that are valuable for understanding its molecular characteristics.

Table 2: Computed Molecular Descriptors

DescriptorValueSource
Exact Mass 88.100048 g/mol SpectraBase[4]
Topological Polar Surface Area 29.3 ŲPubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)

Synthesis and Experimental Protocols

The synthesis of unsymmetrically substituted hydrazines like this compound can be approached through various established organic chemistry methodologies. A common strategy involves the N-alkylation of a hydrazine precursor. Below is a generalized protocol for its synthesis.

Experimental Protocol: Synthesis of this compound via N-Alkylation

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Methylhydrazine is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Alkylation: 1-Bromopropane (or another suitable propyl halide) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Diagram 1: Generalized Synthesis Workflow

G Generalized Synthesis of this compound A 1. Dissolve Methylhydrazine in Aprotic Solvent B 2. Add 1-Bromopropane Dropwise A->B C 3. Monitor Reaction (TLC/GC) B->C D 4. Aqueous Workup and Extraction C->D E 5. Drying and Solvent Removal D->E F 6. Fractional Distillation (Purification) E->F G Pure this compound F->G

A generalized workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Experimental Protocol: Analytical Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to determine the purity of the synthesized compound and to confirm its molecular weight. The fragmentation pattern in the mass spectrum provides structural information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms, confirming the presence of methyl, propyl, and N-H protons.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups, particularly the N-H and C-N bonds.

Diagram 2: Logical Workflow for Characterization

G Characterization Workflow cluster_synthesis Synthesis Output cluster_results Data Interpretation CrudeProduct Crude Product GCMS GC-MS CrudeProduct->GCMS NMR NMR (¹H, ¹³C) CrudeProduct->NMR IR IR Spectroscopy CrudeProduct->IR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation GCMS->Structure NMR->Structure IR->Structure

A logical workflow for the analytical characterization of this compound.

Reactivity and Potential Applications

Substituted hydrazines are known for their utility in organic synthesis and their potential biological activities.

  • Organic Synthesis: this compound can serve as a nucleophile and a building block in the synthesis of more complex molecules, including heterocyclic compounds.

  • Potential Biological Activity: While specific studies on this compound are limited, related hydrazine derivatives have been investigated for a range of biological effects. For example, some substituted hydrazines are known to act as monoamine oxidase inhibitors.[6] Further research would be necessary to determine if this compound exhibits any significant biological activity.

This guide provides a summary of the currently available information on this compound. Further dedicated theoretical and experimental studies would be beneficial to fully elucidate its properties and potential applications.

References

Methodological & Application

Disclaimer: Protocol for the Synthesis of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Providing a detailed, step-by-step synthesis protocol for 1-Methyl-1-propylhydrazine is not possible due to the significant safety hazards associated with hydrazine derivatives. These compounds are highly toxic, reactive, and potentially explosive. Their synthesis should only be attempted by trained professionals in a controlled laboratory setting with extensive safety infrastructure.

This document provides general information on the chemical principles and critical safety protocols relevant to handling highly hazardous substances like unsymmetrical dialkylhydrazines. It is intended for informational and safety-awareness purposes only and is not a substitute for a formal, risk-assessed experimental procedure.

General Information and Hazards

This compound is an unsymmetrical dialkylhydrazine. This class of compounds, including the well-known unsymmetrical dimethylhydrazine (UDMH), is notable for its use as a hypergolic rocket propellant, meaning it can ignite spontaneously on contact with an oxidizer.[1] The high reactivity that makes these compounds useful also renders them extremely dangerous to handle.[2]

Primary Hazards:

  • Toxicity: Hydrazine and its derivatives are acutely toxic through inhalation, ingestion, and skin contact.[3][4] Symptoms of exposure can include irritation of the eyes and respiratory tract, dizziness, nausea, pulmonary edema, seizures, and coma.[4]

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified hydrazine and related compounds like 1,1-dimethylhydrazine as probable human carcinogens.

  • Corrosivity: These substances are corrosive and can cause severe chemical burns to the skin and eyes upon direct contact.[3][5]

  • Reactivity and Flammability: Hydrazines are highly reactive reducing agents that can ignite spontaneously in air or on contact with porous materials.[5] They react violently and potentially explosively with oxidizers and acids.[2]

General Synthetic Principles (Non-Procedural Overview)

The synthesis of unsymmetrical dialkylhydrazines is a complex and hazardous process. The methodologies are well-established in chemical literature but require expert knowledge to perform safely. General approaches, without specific quantities, conditions, or procedural steps, include:

  • Alkylation of Hydrazine: This involves the controlled reaction of hydrazine or a substituted hydrazine with an alkylating agent (e.g., an alkyl halide). Managing the degree and position of alkylation is a significant challenge, often resulting in a mixture of products that require careful separation.

  • Reduction of N-Nitrosamines: A common laboratory-scale method involves the formation of an N-nitrosamine from a secondary amine, followed by its reduction to the corresponding hydrazine. The reagents used in this process, such as nitrosating agents and powerful reducing agents, are themselves hazardous and require specialized handling.

Note: Both pathways involve highly exothermic reactions and the use of toxic, corrosive, and/or pyrophoric materials.

Critical Safety Protocols and Procedures

Due to the extreme hazards, a multi-layered approach to safety is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls are the primary means of reducing exposure to toxic chemicals.[6]

Engineering Controls

Engineering controls are physical changes to the workplace that isolate workers from the hazard.[6][7]

  • Fume Hood: All handling of hydrazine derivatives must be conducted within a properly functioning chemical fume hood designed for highly toxic substances.[3][4]

  • Glovebox: For operations involving anhydrous or highly concentrated solutions, or when weighing solids, a glovebox providing an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent contact with air and moisture.

  • Ventilation: The laboratory must have dedicated ventilation with negative pressure to ensure that any fugitive emissions are captured and not spread to adjacent areas.[7]

  • Emergency Systems: The work area must be equipped with an immediately accessible safety shower and eyewash station.[8]

Administrative Controls

These are work policies and procedures designed to reduce exposure risk.

  • Designated Areas: Work with hydrazines must be restricted to a designated area with clear signage indicating the specific hazards.[3][4]

  • Standard Operating Procedures (SOPs): A detailed, peer-reviewed SOP must be written and approved before any work begins. This SOP should cover every step of the process, from reagent preparation to waste disposal and emergency procedures.[3]

  • Training: All personnel involved must receive specific training on the hazards of hydrazines and the procedures outlined in the SOP.[2][3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection against the specific chemicals being used.[9][10] No single piece of equipment protects against all hazards.[9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).[4][11] Consider double-gloving.Protects against skin contact, which can cause severe burns and systemic toxicity.[5] Check manufacturer's compatibility charts for breakthrough times.[11]
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[3][11] A full-face shield worn over goggles is required when there is a splash or explosion risk.[11][12]Protects eyes from corrosive splashes and irritating vapors.[5][13]
Body Protection A flame-resistant (FR) lab coat.[4] Chemical-resistant apron may be necessary.Protects skin and clothing from splashes. FR material is crucial due to the flammability of hydrazines.
Respiratory Protection Use of a fume hood is the primary control.[3] If engineering controls are insufficient, a supplied-air respirator (e.g., SCBA) may be required.[9] Cartridge respirators are not suitable for hydrazine.[2]Prevents inhalation of highly toxic and carcinogenic vapors.[13]
Footwear Closed-toe, chemical-resistant shoes.[13]Protects feet from spills.

Visualized Workflow for Handling Hazardous Chemicals

The following diagram illustrates a logical workflow emphasizing safety checkpoints when handling highly hazardous chemicals like this compound.

G A Planning & Risk Assessment B Write & Approve SOP A->B C Personnel Training B->C D Prepare Engineering Controls (Fume Hood, Glovebox) C->D E Don Personal Protective Equipment (PPE) D->E F Perform Experiment (Follow SOP Strictly) E->F G Decontamination & Waste Disposal F->G Experiment Complete I Emergency Occurs F->I At any point H Doff PPE & Personal Hygiene G->H J Execute Emergency Protocol (Evacuate, Notify, First Aid) I->J

Caption: Workflow for Safe Handling of Hazardous Chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] Seek immediate medical attention.

  • Spill: Do not attempt to clean up a significant spill yourself.[4] Evacuate the area, notify personnel and your institution's environmental health and safety (EHS) department, and prevent entry.[3]

References

Applications of 1-Methyl-1-propylhydrazine in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-propylhydrazine is a substituted hydrazine derivative with potential, yet currently limited, documented applications in specialized areas of organic synthesis. While the broader class of unsymmetrically disubstituted hydrazines is utilized in the formation of heterocyclic compounds and as intermediates in various synthetic pathways, specific, well-documented protocols and extensive application notes for this compound are not widely available in peer-reviewed literature. This document aims to provide a general overview of the potential reactivity of this compound based on the known chemistry of analogous hydrazine compounds and to outline general experimental considerations for its use. Due to the scarcity of specific data, this report will focus on general methodologies rather than specific, validated protocols.

Introduction

Hydrazine and its derivatives are versatile reagents in organic synthesis, primarily utilized for the construction of nitrogen-containing compounds. Unsymmetrically disubstituted hydrazines, such as this compound, possess a unique reactivity profile due to the presence of two different alkyl substituents on one of the nitrogen atoms. This structural feature can influence their nucleophilicity, steric hindrance, and the stability of reaction intermediates. While more complex or sterically hindered hydrazines have found niche applications, the synthetic utility of this compound remains an area with limited exploration.

Potential Synthetic Applications

Based on the general reactivity of unsymmetrical dialkylhydrazines, this compound could potentially be employed in the following transformations:

  • Synthesis of Pyrazole Derivatives: One of the most common applications of hydrazines is in the synthesis of pyrazoles and their derivatives through condensation with 1,3-dicarbonyl compounds or other suitable precursors. The substitution pattern on the resulting pyrazole ring would be directed by the structure of the hydrazine.

  • Formation of Hydrazones: this compound can react with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can serve as intermediates for further transformations, such as Wolff-Kishner-type reductions or rearrangements.

  • N-N Bond Cleavage Reactions: Under specific reductive or oxidative conditions, the N-N bond of hydrazine derivatives can be cleaved, which can be useful in certain synthetic strategies for the introduction of nitrogen-containing fragments.

General Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the reaction of an unsymmetrical dialkylhydrazine with a carbonyl compound to form a hydrazone, which may then undergo further reactions.

experimental_workflow reagents This compound + Carbonyl Compound solvent Select Appropriate Solvent (e.g., Ethanol, Methanol) reagents->solvent Dissolve reaction Reaction Setup (Inert atmosphere, Temperature control) solvent->reaction Combine monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring Monitor Progress workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography, Distillation) workup->purification Crude Product product Characterized Product (NMR, IR, MS) purification->product Pure Product

Application Notes and Protocols for the Analytical Detection of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 1-Methyl-1-propylhydrazine. Given the limited availability of methods validated specifically for this compound, the following protocols are adapted from established and validated methods for other short-chain alkylhydrazines. These notes should serve as a comprehensive starting point for method development and validation for the target analyte.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Introduction

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. Due to the polar nature of hydrazines, which can lead to poor chromatographic peak shape and interaction with active sites in the GC system, a derivatization step is typically required. This application note describes a method for the detection of this compound by GC-MS following derivatization with acetone to form the corresponding hydrazone. This approach enhances volatility and improves chromatographic performance.

Principle

This compound is derivatized with acetone in the sample solution to form 1-propyl-1-methylhydrazone of acetone. This derivative is then extracted and analyzed by GC-MS. The quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Quantitative Data Summary (Adapted from similar analytes)

The following table summarizes typical performance characteristics for the analysis of short-chain alkylhydrazines using GC-MS with derivatization. These values should be used as a reference, and method-specific validation is required for this compound.

ParameterTypical ValueAnalyte/Method Reference
Limit of Detection (LOD) 1 - 5 µg/LAdapted from methods for 1,1-dimethylhydrazine transformation products.[1]
Limit of Quantification (LOQ) 5 - 15 µg/LAdapted from methods for 1,1-dimethylhydrazine transformation products.[1]
Linearity (r²) > 0.99Common for validated GC-MS methods.
Recovery 85 - 115%Typical acceptable range for analytical methods.
Experimental Protocol

4.1. Materials and Reagents

  • This compound (analyte standard)

  • Acetone (derivatizing agent), HPLC grade

  • Dichloromethane (extraction solvent), HPLC grade

  • Anhydrous sodium sulfate

  • Methanol, HPLC grade

  • Deionized water

  • Internal Standard (IS) solution (e.g., pyridine-d5 in methanol, 1 mg/L)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC vials with inserts

4.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.[1]

  • Autosampler

4.3. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 10 µg/L to 1000 µg/L).

4.4. Sample Preparation and Derivatization

  • Place 500 µL of the aqueous sample (or a methanolic solution for non-aqueous samples) into a 4 mL vial.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of acetone to the vial.

  • Vortex the vial for 30 seconds to mix.

  • Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization.

  • Add 500 µL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.

  • Add approximately 1.5 g of anhydrous sodium sulfate to completely bind the water.

  • Vortex for 3 minutes.

  • Transfer a 200 µL aliquot of the organic layer into a GC vial with an insert for analysis.

4.5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (5:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions for the acetone derivative of this compound would need to be determined from a full scan analysis of a standard.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (500 µL) Add_IS Add Internal Standard Sample->Add_IS Add_Acetone Add Acetone (Derivatization) Add_IS->Add_Acetone React Incubate (30 min) Add_Acetone->React Extract Add Dichloromethane (Extraction) React->Extract Dry Add Na2SO4 (Drying) Extract->Dry Transfer Transfer to GC Vial Dry->Transfer Inject Inject into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: GC-MS analysis workflow for this compound.

Application Note 2: High-Performance Liquid Chromatography (HPLC) Method

Introduction

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds. For the analysis of hydrazines, which lack a strong chromophore, derivatization is employed to introduce a UV-absorbing or fluorescent moiety. This application note describes a reversed-phase HPLC method with UV detection for this compound after derivatization with an aromatic aldehyde, such as benzaldehyde.

Principle

This compound is reacted with benzaldehyde in an acidic medium to form the corresponding stable and UV-active benzalhydrazone. The derivative is then separated by reversed-phase HPLC and detected by a UV detector.

Quantitative Data Summary (Adapted from similar analytes)

The following table presents typical performance characteristics for the HPLC analysis of hydrazine derivatives. Method-specific validation for this compound is necessary.

ParameterTypical ValueAnalyte/Method Reference
Limit of Detection (LOD) 0.032 µ g/sample OSHA method for hydrazine.[2]
Limit of Quantification (LOQ) 0.1 µ g/sample Estimated from LOD.
Linearity (r²) > 0.995Common for validated HPLC methods.
Recovery 90 - 110%Typical acceptable range for analytical methods.
Experimental Protocol

4.1. Materials and Reagents

  • This compound (analyte standard)

  • Benzaldehyde (derivatizing agent), reagent grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • 0.1 N Sodium Borate solution

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials

4.2. Instrumentation

  • High-performance liquid chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

4.3. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of 0.1 N sulfuric acid in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 N sulfuric acid to the desired concentrations.

4.4. Sample Preparation and Derivatization

  • Transfer 1.0 mL of the sample (or standard) into a small vial.

  • Add 0.5 mL of a benzaldehyde solution (1 mL benzaldehyde in 100 mL methanol).

  • Shake the vial for a few seconds and let it stand for 5 minutes at room temperature.

  • Add 1.0 mL of 0.1 N Sodium Borate solution and shake.

  • Heat the vial in a water bath at 80°C for 30 minutes.

  • Cool the vial to room temperature and transfer the solution to an HPLC vial for analysis.

4.5. HPLC Conditions

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized for the specific derivative). A typical starting point would be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by analyzing the UV spectrum of the derivatized standard (typically in the range of 280-320 nm).

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard (1.0 mL) Add_BA Add Benzaldehyde Solution Sample->Add_BA React_Room_Temp React (5 min) Add_BA->React_Room_Temp Add_Borate Add Sodium Borate React_Room_Temp->Add_Borate Heat Heat (80°C, 30 min) Add_Borate->Heat Cool Cool to Room Temp Heat->Cool Transfer Transfer to HPLC Vial Cool->Transfer Inject Inject into HPLC Transfer->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Logical Relationship Diagram: Derivatization for Analysis

The following diagram illustrates the central role of derivatization in enabling the chromatographic analysis of this compound.

Derivatization_Logic Analyte This compound (Polar, Low Volatility, Weak Chromophore) Derivatization Derivatization Analyte->Derivatization Derivative_GC Volatile & Thermally Stable Derivative (e.g., Hydrazone from Acetone) Derivatization->Derivative_GC  For GC Derivative_HPLC UV-Active Derivative (e.g., Hydrazone from Benzaldehyde) Derivatization->Derivative_HPLC  For HPLC GC_MS GC-MS Analysis Result_GC Sensitive & Specific Quantification GC_MS->Result_GC HPLC_UV HPLC-UV Analysis Result_HPLC Robust Quantification HPLC_UV->Result_HPLC Derivative_GC->GC_MS Derivative_HPLC->HPLC_UV

Caption: Role of derivatization in chromatographic analysis of this compound.

References

Application Notes & Protocols for GC-MS Analysis of 1-Methyl-1-propylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 1-Methyl-1-propylhydrazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and reactive nature of hydrazines, derivatization is a critical step to ensure accurate and reproducible results.[1][2][3]

Application Note: The Importance of Derivatization

This compound, like other hydrazine compounds, is a highly polar and reactive molecule. Direct injection of underivatized this compound into a GC-MS system can lead to poor chromatographic peak shape, low sensitivity, and potential interactions with the stationary phase of the GC column.[1][2] To overcome these challenges, a derivatization step is essential.

Derivatization converts the analyte into a less polar, more volatile, and more thermally stable compound, making it suitable for GC-MS analysis.[3][4] A common and effective method for derivatizing hydrazines is the reaction with an aldehyde or ketone to form a stable hydrazone.[2][5][6] This application note focuses on the use of acetone as a derivatizing agent due to its ready availability, rapid reaction, and the formation of a single derivative, which simplifies analysis.[5]

The general derivatization reaction is as follows:

This compound + Acetone → Acetone 1-Methyl-1-propylhydrazone

This resulting hydrazone is significantly more stable and provides better chromatographic performance.[6]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound derivatives involves sample preparation, derivatization, GC-MS analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Solvent Dissolution in appropriate solvent (e.g., Methanol) Sample->Solvent Derivatization Addition of Derivatizing Agent (e.g., Acetone) Solvent->Derivatization Reaction Incubation to form Acetone 1-Methyl-1-propylhydrazone Derivatization->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1: General workflow for the GC-MS analysis of this compound derivatives.

Detailed Experimental Protocol

This protocol outlines the steps for the derivatization of this compound with acetone followed by GC-MS analysis.

3.1. Materials and Reagents

  • This compound standard

  • Acetone (ACS grade or higher)

  • Methanol (HPLC grade)

  • Sample matrix (e.g., pharmaceutical preparation, environmental water sample)

  • Volumetric flasks

  • Micropipettes

  • GC vials with inserts

  • Vortex mixer

3.2. Standard and Sample Preparation

  • Stock Standard Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • For liquid samples, such as water, take a known volume (e.g., 1 mL) for derivatization.

    • For solid samples, accurately weigh a known amount (e.g., 100 mg) and dissolve it in a suitable solvent like methanol. The sample may require sonication or vortexing to ensure complete dissolution.

3.3. Derivatization Procedure

  • To 1 mL of each working standard and sample solution in a GC vial, add 100 µL of acetone.[5]

  • Cap the vials tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete derivatization.[5] The resulting solution contains the acetone 1-methyl-1-propylhydrazone derivative.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
GC Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane)[5]
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 230°C
Quadrupole 150°C
Acquisition Mode Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions To be determined from the mass spectrum of the acetone 1-methyl-1-propylhydrazone derivative.

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from this method, based on the analysis of similar hydrazine derivatives.[7][8][9]

Parameter Value
Linear Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Signaling Pathway and Logical Relationships

The derivatization process is a key logical relationship in this analytical method, enabling the successful analysis of a challenging analyte.

Derivatization_Logic Analyte This compound (Polar, Reactive) Challenge Poor GC Performance - Peak Tailing - Low Sensitivity Analyte->Challenge leads to Derivatization Derivatization with Acetone Analyte->Derivatization reacts in Challenge->Derivatization necessitates Derivative Acetone 1-Methyl-1-propylhydrazone (Less Polar, Stable) Derivatization->Derivative forms Outcome Improved GC-MS Analysis - Symmetrical Peaks - High Sensitivity Derivative->Outcome enables

Figure 2: Logical relationship demonstrating the necessity and outcome of derivatization.

References

Application Notes and Protocols for HPLC Analysis of 1-Methyl-1-propylhydrazine via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1-Methyl-1-propylhydrazine (MPH) to enable its quantitative analysis by High-Performance Liquid Chromatography (HPLC). Due to the low UV absorbance and poor chromatographic retention of small alkylhydrazines like MPH, derivatization is a critical step to introduce a chromophore and improve its chromatographic properties.

Two robust pre-column derivatization methods are presented: one utilizing 2,4-Dinitrofluorobenzene (DNFB) and the other using Benzaldehyde. These reagents react with the hydrazine functional group to form stable, highly conjugated derivatives that can be readily detected by UV-Vis spectrophotometry.

Method 1: Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

This method is based on the well-established reaction of DNFB with primary and secondary amines and hydrazines to form 2,4-dinitrophenyl (DNP) derivatives. The resulting DNP-MPH derivative possesses a strong chromophore, allowing for sensitive detection at approximately 360 nm.

Experimental Protocol

1. Materials and Reagents:

  • This compound (MPH) standard

  • 2,4-Dinitrofluorobenzene (DNFB), 99% purity

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

2. Preparation of Solutions:

  • MPH Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of MPH, dissolve in 100 mL of ACN.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ACN to achieve concentrations in the desired calibration range (e.g., 0.1 - 10 µg/mL).

  • DNFB Reagent Solution (10 mg/mL): Dissolve 100 mg of DNFB in 10 mL of ACN.[1]

  • Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC grade water.

3. Derivatization Procedure:

  • To 1.0 mL of each MPH working standard solution (or sample extract) in a clean vial, add 1.0 mL of the DNFB reagent solution.

  • Add 0.5 mL of the 0.1 M sodium bicarbonate buffer to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • Neutralize the reaction mixture by adding a small amount of dilute HCl until effervescence ceases.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • 0-15 min: 50% B to 80% B

    • 15-20 min: 80% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 50% B

    • 30-35 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.[1][2]

  • Injection Volume: 20 µL.

Method 2: Derivatization with Benzaldehyde

This method involves the reaction of MPH with benzaldehyde to form a stable hydrazone derivative. This derivative can be detected by UV spectrophotometry, typically around 313 nm.[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound (MPH) standard

  • Benzaldehyde, 99% purity

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid, glacial

2. Preparation of Solutions:

  • MPH Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of MPH, dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 0.1 - 10 µg/mL).

  • Benzaldehyde Reagent Solution (1% v/v): Add 1 mL of benzaldehyde to 99 mL of methanol.

3. Derivatization Procedure:

  • To 1.0 mL of each MPH working standard solution (or sample extract) in a clean vial, add 1.0 mL of the 1% benzaldehyde reagent solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 60 minutes.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.

  • Detection Wavelength: 313 nm.[3]

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the two derivatization methods. The values are based on typical performance for similar hydrazine analyses and should be validated for the specific application.

ParameterMethod 1 (DNFB Derivatization)Method 2 (Benzaldehyde Derivatization)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.02 - 0.1 µg/mL[3]
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL0.06 - 0.3 µg/mL
Linearity Range 0.1 - 10 µg/mL0.1 - 15 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%

Visualizations

Derivatization and HPLC Analysis Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent HPLC analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Sample containing This compound Reaction Reaction (Heating/Incubation) Sample->Reaction Standard MPH Standard Standard->Reaction Reagent Derivatization Reagent (DNFB or Benzaldehyde) Reagent->Reaction Derivative Formation of Stable Derivative Reaction->Derivative Injection Injection into HPLC System Derivative->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for MPH analysis.

Logical Relationship of Derivatization Reaction

This diagram illustrates the fundamental chemical transformation occurring during the derivatization process.

Derivatization_Reaction cluster_product Product MPH This compound (Poorly Detectable) Reaction + MPH->Reaction Reagent Derivatizing Agent (e.g., DNFB) Reagent->Reaction Derivative Stable, UV-Active Derivative (e.g., DNP-MPH) HPLC_Analysis Sensitive HPLC Quantification Derivative->HPLC_Analysis Enables Reaction->Derivative Forms Reaction_Condition Catalyst Heat Reaction->Reaction_Condition

Caption: The core derivatization reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylhydrazine is a 1,1-disubstituted hydrazine derivative that serves as a versatile nucleophile in a variety of organic transformations. Its utility is particularly pronounced in the synthesis of complex nitrogen-containing scaffolds, which are prevalent in many pharmaceutical agents and bioactive molecules. The presence of two nitrogen atoms with differing steric and electronic environments allows for selective functionalization, making it a valuable building block in medicinal chemistry and drug development.

This document provides a detailed protocol for a representative nucleophilic substitution reaction involving this compound and an alkyl halide. The described methodology is based on established procedures for the alkylation of similar 1,1-disubstituted hydrazines and is intended to serve as a practical guide for researchers in the field.

Principle of the Reaction

The lone pair of electrons on the more sterically accessible, unsubstituted nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This results in the displacement of the halide leaving group and the formation of a new nitrogen-carbon bond, yielding a tri-substituted hydrazine derivative. The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides.

Experimental Protocol: Synthesis of 1-Benzyl-1-methyl-1-propylhydrazine

This protocol details the synthesis of 1-Benzyl-1-methyl-1-propylhydrazine via the nucleophilic substitution of benzyl bromide with this compound. This procedure is adapted from established methods for the benzylation of methylhydrazine.[1]

Materials:

  • This compound

  • Benzyl bromide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of hydrazine).

  • Addition of Electrophile: While stirring at room temperature, add benzyl bromide (1.0 equivalent) dropwise to the solution. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude 1-Benzyl-1-methyl-1-propylhydrazine can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes expected yields for the nucleophilic substitution of various substituted benzyl halides with a mono-alkylhydrazine, based on analogous reactions with methylhydrazine.[1] These values can serve as a benchmark for the expected efficiency of the reaction with this compound.

Electrophile (Substituted Benzyl Halide)ProductYield (%)
Benzyl chloride1-Benzyl-1-methylhydrazine65
o-Chlorobenzyl chloride1-(o-Chlorobenzyl)-1-methylhydrazine70
m-Chlorobenzyl chloride1-(m-Chlorobenzyl)-1-methylhydrazine55
p-Chlorobenzyl chloride1-(p-Chlorobenzyl)-1-methylhydrazine68
2,4-Dichlorobenzyl chloride1-(2,4-Dichlorobenzyl)-1-methylhydrazine72

Visualizations

Experimental Workflow Diagram

G reagents 1. Reagents This compound Benzyl Bromide Ethanol setup 2. Reaction Setup Dissolve hydrazine in ethanol in a round-bottom flask. reagents->setup addition 3. Add Benzyl Bromide Dropwise addition at room temperature. setup->addition reflux 4. Reflux Heat to reflux for 3-4 hours. addition->reflux workup 5. Work-up - Evaporate ethanol - Neutralize with NaHCO3 - Extract with diethyl ether reflux->workup purification 6. Purification - Dry over MgSO4 - Concentrate - Vacuum distillation or chromatography workup->purification product Final Product 1-Benzyl-1-methyl-1-propylhydrazine purification->product

Caption: Workflow for the synthesis of 1-Benzyl-1-methyl-1-propylhydrazine.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Tri-substituted Hydrazine (R-N(CH3)(C3H7)NH2) This compound->Product Nucleophile Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Product Electrophile Byproduct Halide Salt (H-X) Alkyl Halide (R-X)->Byproduct Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: Key components and their roles in the nucleophilic substitution.

References

Application Notes and Protocols for Hydrazine Derivatives in the Synthesis of Procarbazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct applications of 1-methyl-1-propylhydrazine as a precursor in the synthesis of commercially available pharmaceuticals are not readily found in publicly available literature, the closely related compound, methylhydrazine, is a crucial precursor in the synthesis of the antineoplastic agent Procarbazine.[1][2][3] Procarbazine is a chemotherapy drug used in the treatment of Hodgkin's lymphoma and certain brain cancers, such as glioblastoma multiforme.[4][5] This document provides detailed application notes and protocols for the synthesis of Procarbazine, highlighting the role of methylhydrazine derivatives. The information is intended for researchers, scientists, and drug development professionals.

Procarbazine, chemically known as N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide, is an alkylating agent that exerts its cytotoxic effects after metabolic activation.[2][6][7] The metabolism of procarbazine leads to the formation of reactive species that methylate DNA, ultimately inhibiting DNA, RNA, and protein synthesis and leading to cancer cell death.[2][4][7]

Application Notes

Precursor: Methylhydrazine

Methylhydrazine is a key building block for introducing the reactive N-methyl-N'-amino moiety into the final Procarbazine structure. Its high reactivity necessitates careful handling and specific reaction conditions to ensure selective synthesis and minimize side-product formation.

Synthetic Strategy Overview

The synthesis of Procarbazine generally involves a multi-step process. A common pathway starts from p-toluic acid or a related derivative.[1] The synthesis involves the formation of an amide bond and the introduction of the methylhydrazine group via nucleophilic substitution.

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of Procarbazine A p-Toluic Acid B N-Isopropyl-4-methylbenzamide A->B Amidation (Isopropylamine) C 4-(Bromomethyl)-N-isopropylbenzamide B->C Bromination (e.g., NBS) D Procarbazine C->D Nucleophilic Substitution (Methylhydrazine)

Figure 1: A simplified workflow for the synthesis of Procarbazine.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the key steps in Procarbazine synthesis. Please note that actual results may vary based on specific laboratory conditions and scale.

StepReactantsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Amidation p-Toluic acid, Isopropylamine, Thionyl chlorideDichloromethane0 - 252 - 485 - 95
Bromination N-Isopropyl-4-methylbenzamide, NBS, AIBNCCl475 - 853 - 570 - 80
Nucleophilic Substitution 4-(Bromomethyl)-N-isopropylbenzamide, MethylhydrazineEthanol25 - 504 - 660 - 75

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Experimental Protocols

Protocol 1: Synthesis of N-Isopropyl-4-methylbenzamide

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluic acid (13.6 g, 0.1 mol) and dichloromethane (100 mL).

  • Chlorination: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise over 30 minutes.

  • Amidation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. In a separate flask, dissolve isopropylamine (8.9 g, 0.15 mol) in dichloromethane (50 mL) and cool to 0 °C. Add the isopropylamine solution dropwise to the reaction mixture.

  • Work-up: Stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure N-isopropyl-4-methylbenzamide.

Protocol 2: Synthesis of 4-(Bromomethyl)-N-isopropylbenzamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-isopropyl-4-methylbenzamide (17.7 g, 0.1 mol) in carbon tetrachloride (150 mL).

  • Initiation: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol).

  • Bromination: Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(bromomethyl)-N-isopropylbenzamide.

Protocol 3: Synthesis of Procarbazine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(bromomethyl)-N-isopropylbenzamide (25.6 g, 0.1 mol) in ethanol (100 mL).

  • Nucleophilic Substitution: In a separate flask, prepare a solution of methylhydrazine (6.9 g, 0.15 mol) in ethanol (50 mL). Add the methylhydrazine solution dropwise to the solution of the bromo-compound at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at 40 °C for 5 hours. The formation of a precipitate may be observed.

  • Work-up: Cool the reaction mixture and filter the precipitate. Wash the precipitate with cold ethanol. The filtrate can be concentrated and cooled to obtain a second crop of the product.

  • Purification: Recrystallize the combined product from ethanol to obtain pure Procarbazine.

Signaling Pathway and Mechanism of Action

Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. The proposed mechanism of action involves the inhibition of DNA, RNA, and protein synthesis.

G cluster_0 Procarbazine Mechanism of Action Procarbazine Procarbazine (Prodrug) Metabolic_Activation Metabolic Activation (Liver) Procarbazine->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Azo-derivative) Metabolic_Activation->Reactive_Metabolites DNA_Alkylation DNA Alkylation (Methylation of Guanine) Reactive_Metabolites->DNA_Alkylation DNA_Damage DNA Strand Breaks DNA_Alkylation->DNA_Damage Inhibition Inhibition of DNA, RNA, and Protein Synthesis DNA_Damage->Inhibition Apoptosis Cell Cycle Arrest and Apoptosis Inhibition->Apoptosis

Figure 2: Proposed mechanism of action of Procarbazine.

The metabolic activation of Procarbazine, primarily in the liver, generates reactive intermediates such as azo-procarbazine and methyldiazene.[4] These metabolites can then form a methyl radical or a methyldiazonium ion, which acts as the alkylating species, transferring a methyl group to DNA, particularly to the O6 and N7 positions of guanine.[8] This DNA damage leads to the inhibition of replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

References

Application Notes and Protocols for the Laboratory-Scale Production of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1-Methyl-1-propylhydrazine, an unsymmetrical dialkylhydrazine. The described methodology is based on the direct alkylation of methylhydrazine, a common and effective method for the preparation of such compounds.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized product.

ParameterValueSource
Molecular Formula C₄H₁₂N₂-
Molecular Weight 88.15 g/mol -
Boiling Point 103.2-103.7 °C (at 753 Torr)[1]
Density 0.7986 g/cm³[1]
pKa 8.19 ± 0.18 (Predicted)[1]
Mass Spectrum (EI) Major peaks (m/z): 88 (M+), 59, 42[2]
¹H NMR Data not explicitly found in search results. Predicted shifts would be expected for methyl, propyl (α-CH₂, β-CH₂, γ-CH₃), and N-H protons.-
¹³C NMR Data not explicitly found in search results. Predicted shifts would be expected for the methyl and three propyl carbons.-
Infrared (IR) Spectrum Data not explicitly found in search results. Expected peaks would include N-H stretching and C-H stretching and bending vibrations.-
Typical Yield Yields for similar syntheses of 1,1-dialkylhydrazines can vary widely depending on the specific substrates and conditions, but are often in the range of 50-80%.[3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the direct alkylation of methylhydrazine with 1-bromopropane.

Materials and Reagents
  • Methylhydrazine (CH₆N₂)

  • 1-Bromopropane (C₃H₇Br)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Procedure

1. Reaction Setup: a. Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. b. Flush the entire apparatus with an inert gas (argon or nitrogen). c. In the flask, add a suspension of sodium carbonate (1.2 equivalents) in anhydrous dichloromethane.

2. Addition of Reactants: a. To the stirred suspension, add methylhydrazine (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. b. After the addition of methylhydrazine is complete, add 1-bromopropane (1.1 equivalents) dropwise from the dropping funnel. An exothermic reaction may be observed; control the rate of addition to maintain a gentle reflux.

3. Reaction: a. After the addition of 1-bromopropane is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. b. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

4. Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the sodium carbonate and any salts formed during the reaction. c. Wash the filtrate with deionized water in a separatory funnel to remove any remaining salts and unreacted methylhydrazine. d. Separate the organic layer and dry it over anhydrous magnesium sulfate.

5. Purification: a. Filter off the drying agent. b. Remove the dichloromethane solvent using a rotary evaporator. c. Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start1 Methylhydrazine Reaction Alkylation in Dichloromethane Start1->Reaction Start2 1-Bromopropane Start2->Reaction Start3 Sodium Carbonate Start3->Reaction Filtration Filtration Reaction->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and purpose of each stage in the synthesis protocol.

Logical_Relationship A Reaction Setup B Alkylation Reaction A->B Introduce Reactants C Quenching & Neutralization B->C Stop Reaction Remove Byproducts D Product Isolation C->D Separate Organic Phase E Purification D->E Isolate Pure Product F Characterization E->F Confirm Identity & Purity

References

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-1-propylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1-propylhydrazine.

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective Alkylation - Ensure the use of a sufficiently reactive propylating agent (e.g., propyl iodide or bromide over chloride). - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Consider a moderate temperature range and monitor the reaction progress by TLC or GC. - Ensure the base used is strong enough to deprotonate the hydrazine or N-methylhydrazine effectively. Sodium hydride or potassium carbonate are common choices.
Poor Quality of Starting Materials - Use freshly distilled or high-purity N-methylhydrazine and propyl halide. - Ensure solvents are anhydrous, as water can react with strong bases and some alkylating agents.
Formation of Multiple Products (Overalkylation) Lack of Selectivity in Direct Alkylation - Direct alkylation of hydrazine or N-methylhydrazine can lead to a mixture of mono-, di-, tri-, and even tetra-alkylated products.[1][2] - To favor mono-propylation of N-methylhydrazine, use a stoichiometric amount or a slight excess of the hydrazine relative to the propyl halide. - Consider a stepwise approach: first synthesize 1-methylhydrazine, purify it, and then perform the propylation.
Use of a Protecting Group Strategy - To improve selectivity, consider protecting one of the nitrogen atoms of hydrazine before alkylation. A common protecting group is Boc (tert-butyloxycarbonyl). The protected hydrazine can be selectively alkylated at the unprotected nitrogen.[3][4][5][6]
Presence of Symmetric Dialkylhydrazines (e.g., 1,2-dimethylhydrazine or 1,2-dipropylhydrazine) Side Reactions - This can occur if the initial alkylation of hydrazine is not selective, leading to a mixture of mono-alkylated hydrazines that then react further. - Using purified N-methylhydrazine as the starting material will minimize the formation of dipropylhydrazine.
Difficulty in Product Purification Similar Boiling Points of Products and Byproducts - Fractional distillation is the primary method for purifying this compound. Use a distillation column with high theoretical plates for better separation. - If distillation is ineffective, consider converting the hydrazines in the mixture to their hydrochloride salts, which may have different solubilities, allowing for separation by crystallization. The free base can then be regenerated.[2]
Product Decomposition on Silica Gel - Hydrazines can be unstable on silica gel, making column chromatography challenging.[7] If chromatography is necessary, consider using a deactivated silica gel or an alternative stationary phase like alumina. Using a solvent system doped with a small amount of a tertiary amine (e.g., triethylamine) can also help prevent decomposition.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary routes are:

  • Direct Alkylation: This involves the sequential alkylation of hydrazine, first with a methylating agent and then with a propylating agent (or vice versa). However, this method often suffers from a lack of selectivity, leading to a mixture of products.[1][2] A more controlled approach is the direct propylation of N-methylhydrazine.

  • Reductive Amination: This method involves the reaction of propanal with N-methylhydrazine to form a hydrazone, which is then reduced to this compound. This can be a more selective method for preparing unsymmetrically substituted hydrazines.[9][10][11][12]

Q2: How can I minimize the formation of overalkylation byproducts?

A2: To minimize overalkylation:

  • Use a molar excess of the hydrazine starting material relative to the alkylating agent.

  • Control the reaction temperature; lower temperatures generally favor mono-alkylation.

  • Consider using a protecting group strategy to block one of the nitrogen atoms, directing alkylation to the desired site.[3][4][5][6]

Q3: What is the best method for purifying this compound?

A3: Fractional distillation is the most common and effective method for purifying low-molecular-weight alkylhydrazines. Due to the potential for multiple products with close boiling points, a distillation column with a high number of theoretical plates is recommended. For challenging separations, conversion to salts followed by crystallization and regeneration of the free base can be an alternative.[2]

Q4: Can I use column chromatography to purify my product?

A4: Column chromatography on silica gel is generally not recommended for hydrazines as they can decompose on the acidic silica surface.[7] If chromatography is necessary, consider using alumina or a deactivated silica gel. Adding a small amount of a base like triethylamine to the eluent can help to suppress decomposition.[8]

Q5: Are there any safety precautions I should take when working with hydrazines?

A5: Yes, alkylhydrazines are toxic and potentially carcinogenic. They can also be flammable and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.

Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation of N-Methylhydrazine

This protocol describes a general procedure for the propylation of N-methylhydrazine.

Materials:

  • N-methylhydrazine

  • Propyl bromide (or propyl iodide)

  • Potassium carbonate (anhydrous)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylhydrazine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Slowly add propyl bromide (1.0 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis through the formation and reduction of a hydrazone.

Materials:

  • N-methylhydrazine

  • Propanal

  • Ethanol

  • Sodium borohydride (or other suitable reducing agent)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve N-methylhydrazine (1.0 eq) in ethanol.

    • Cool the solution in an ice bath and slowly add propanal (1.0 eq).

    • Stir the reaction mixture at room temperature and monitor the formation of the hydrazone by TLC or GC.

  • Reduction:

    • Once hydrazone formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

    • Make the solution basic by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Visualizations

Synthesis_Workflow cluster_alkylation Direct Alkylation Route cluster_reductive_amination Reductive Amination Route start_A N-Methylhydrazine reaction_A Alkylation start_A->reaction_A reagent_A Propyl Halide + Base reagent_A->reaction_A crude_product Crude Product Mixture reaction_A->crude_product Work-up start_RA N-Methylhydrazine + Propanal hydrazone Hydrazone Formation start_RA->hydrazone reduction Reduction hydrazone->reduction reagent_RA Reducing Agent reagent_RA->reduction reduction->crude_product Work-up purification Purification (Fractional Distillation) crude_product->purification final_product This compound purification->final_product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Overalkylation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss during Work-up/Purification start->cause3 cause4 Side Reactions start->cause4 solution1a Adjust Stoichiometry (excess hydrazine) cause1->solution1a Address Selectivity solution1b Use Protecting Group cause1->solution1b solution2a Optimize Reaction Time/Temp cause2->solution2a Improve Conversion solution2b Check Reagent Purity cause2->solution2b solution3a Improve Distillation Efficiency cause3->solution3a Minimize Loss solution3b Alternative Purification Method cause3->solution3b solution4a Use Anhydrous Conditions cause4->solution4a Reduce Byproducts

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of Crude 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methyl-1-propylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude alkylhydrazines may include:

  • Unreacted starting materials: Such as methylamine, propylamine, or their corresponding precursors.

  • By-products from side reactions: These can include other alkylated hydrazines or oxidation products.

  • Solvents used in the synthesis: Residual solvents from the reaction or work-up steps.

  • Decomposition products: Hydrazines can be susceptible to oxidation and degradation, especially in the presence of air or impurities.

Q2: What is the recommended method for purifying crude this compound?

A2: Fractional distillation under an inert atmosphere (e.g., nitrogen or argon) is the most common and effective method for purifying this compound, given its liquid state and boiling point. For impurities that are difficult to separate by distillation, column chromatography on a suitable stationary phase may be employed.

Q3: What are the key physical properties of this compound to consider during purification?

A3: The following table summarizes the key physical properties of this compound:

PropertyValueReference
Molecular FormulaC4H12N2[1][2][3]
Molecular Weight88.15 g/mol [1]
Boiling Point103.2-103.7 °C (at 753 Torr)[1]
Density0.7986 g/cm³[1]

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be assessed using a variety of analytical techniques, including:

  • Gas Chromatography (GC): To separate and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

  • Titration: Acid-base titration can be used to determine the overall hydrazine content.

Q5: What are the safety precautions for handling this compound?

A5: this compound is expected to be a hazardous chemical. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Distillation - Product decomposition at high temperatures.- Inefficient distillation setup.- Leaks in the distillation apparatus.- Perform distillation under reduced pressure to lower the boiling point.- Ensure the distillation column is well-insulated.- Check all joints and connections for a proper seal. Use high-vacuum grease if necessary.
Persistent Impurities After Distillation - Impurities with boiling points close to the product.- Formation of an azeotrope.- Use a more efficient distillation column (e.g., a spinning band column or a column with more theoretical plates).- Consider an alternative purification method such as column chromatography.- A chemical treatment to remove the specific impurity prior to distillation might be necessary.
Product Discoloration (Yellowing) - Oxidation of the hydrazine.- Ensure all distillation steps are performed under a strict inert atmosphere (nitrogen or argon).- Use degassed solvents and reagents.- Store the purified product under an inert atmosphere and in a cool, dark place.
Inaccurate Purity Analysis by GC - Product decomposition in the hot GC inlet.- Inappropriate column selection.- Use a lower inlet temperature if possible.- Employ a derivatization method to create a more stable analyte.- Select a GC column with a suitable stationary phase for amines and hydrazines.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the amount of crude material.

    • The distillation column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

    • Place a thermometer at the head of the distillation column to monitor the vapor temperature.

    • Connect the condenser to a source of cold water.

    • Use a collection flask to receive the purified product.

    • Ensure all glassware is dry and the system can be maintained under an inert atmosphere.

  • Procedure:

    • Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.

    • Flush the entire system with a gentle stream of nitrogen or argon for several minutes.

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the temperature at the distillation head. Collect and discard any initial fractions that distill at a significantly lower temperature than the expected boiling point of the product.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (103.2-103.7 °C at 753 Torr).[1]

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.

    • Allow the apparatus to cool completely under the inert atmosphere before dismantling.

    • Transfer the purified product to a clean, dry, amber glass bottle, flush with an inert gas, and store in a cool, dark place.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Storage Crude Crude this compound Setup Assemble Distillation Apparatus Crude->Setup Distill Fractional Distillation under Inert Atmosphere Setup->Distill Collect Collect Pure Fraction at Constant Boiling Point Distill->Collect Analyze Purity Analysis (GC, NMR) Collect->Analyze Store Store Purified Product under Inert Gas Analyze->Store

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Encountered LowYield Low Yield? Start->LowYield ImpureProduct Product Still Impure? Start->ImpureProduct Decomposition Check for Decomposition (e.g., discoloration) LowYield->Decomposition Yes Leaks Check for System Leaks LowYield->Leaks No CloseBoiling Close-Boiling Impurity? ImpureProduct->CloseBoiling Yes UseReducedPressure Use Reduced Pressure Distillation Decomposition->UseReducedPressure SealJoints Reseal all Joints Leaks->SealJoints BetterColumn Use More Efficient Column CloseBoiling->BetterColumn Yes Chromatography Consider Column Chromatography CloseBoiling->Chromatography No

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Methyl-1-propylhydrazine. The following information on potential side reactions and troubleshooting is extrapolated from data on structurally related alkylhydrazines, such as monomethylhydrazine (MMH) and 1,1-dimethylhydrazine (UDMH), due to the limited availability of specific toxicological data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary health concerns associated with exposure to this compound?

Based on data from related hydrazine compounds, the primary health concerns involve neurotoxicity, pulmonary and respiratory irritation, hematological effects, and potential carcinogenicity.[1][2] Acute exposure can lead to seizures, respiratory distress, and skin and eye irritation.[1][2] Chronic exposure may increase the risk of cancer.[3]

Q2: What are the typical symptoms of acute exposure to alkylhydrazines?

Symptoms of acute exposure can vary depending on the route and level of exposure. Inhalation may cause a sore throat, a burning sensation in the nose and face, chest tightness, and difficulty breathing, potentially leading to pulmonary edema.[1][2] Neurological symptoms can range from central nervous system depression to seizures.[2][4] Skin contact can result in dermatitis and chemical burns.[1]

Q3: What is the mechanism behind the neurotoxicity of hydrazines?

Hydrazine and its derivatives are known to be neurotoxic.[1] Their neurotoxicity is primarily attributed to the inhibition of pyridoxal phosphate (the active form of Vitamin B6), which is a crucial cofactor for the enzyme glutamic acid decarboxylase. This enzyme is responsible for the synthesis of the inhibitory neurotransmitter GABA. A reduction in GABA levels can lead to an imbalance between excitatory and inhibitory signals in the brain, resulting in seizures.[2]

Q4: Are there established exposure limits for this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Researcher experiences dizziness, nausea, or headache during experiment. Inhalation of vapors.Immediately move to a well-ventilated area. If symptoms persist, seek medical attention. Review and improve ventilation in the experimental setup.
Skin redness or irritation after handling. Direct skin contact.Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. Consult a safety data sheet (SDS) and seek medical advice if irritation persists.
Accidental ingestion. Pipetting by mouth or hand-to-mouth contact.Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.
Unexplained neurological symptoms in animal studies (e.g., tremors, convulsions). Neurotoxic effects of the compound.Review the dosage and administration protocol. Consider dose reduction or alternative administration routes. For severe neurotoxic effects, administration of pyridoxine (Vitamin B6) has been suggested as a potential treatment, though this is based on data from related hydrazines.[1][2]

Experimental Protocols

While specific experimental protocols for mitigating this compound side effects are not available, the following general laboratory safety practices are essential when working with this and related compounds:

Protocol for Safe Handling of Alkylhydrazines:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat and closed-toe shoes.

    • Use chemical splash goggles or a face shield.

  • Decontamination:

    • Have a safety shower and eyewash station readily accessible.

    • Prepare a decontamination solution (e.g., 5% solution of calcium hypochlorite) for spills.

  • Waste Disposal: Dispose of all waste contaminated with this compound according to institutional and local regulations for hazardous chemical waste.

Visualizations

Mechanism of Hydrazine-Induced Neurotoxicity

HydrazineNeurotoxicity cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Hydrazine This compound (and related alkylhydrazines) PLP Pyridoxal-5'-Phosphate (P5P) Hydrazine->PLP Inhibits Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->PLP Forms GAD Glutamic Acid Decarboxylase (GAD) PLP->GAD Cofactor for Glutamate Glutamate GABA GABA Glutamate->GABA GAD catalyzes conversion GABA_release Reduced GABA Release GABA->GABA_release Seizure Increased Neuronal Excitability (Seizures) GABA_release->Seizure Leads to

Caption: A diagram illustrating the proposed mechanism of hydrazine-induced neurotoxicity.

References

Technical Support Center: Degradation Pathways of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific degradation pathways of 1-Methyl-1-propylhydrazine is limited in publicly available scientific literature. The following information is based on the known metabolism and degradation of structurally similar alkylhydrazines and related compounds. Researchers should validate these potential pathways and methodologies for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

Based on studies of other alkylhydrazines, the degradation of this compound is expected to proceed primarily through oxidative pathways, likely mediated by cytochrome P450 (CYP) enzymes in biological systems.[1][2][3] Key potential pathways include:

  • N-Dealkylation: This is a common metabolic route for compounds with N-alkyl groups.[4][5][6][7] For this compound, this could result in the removal of either the methyl or the propyl group. The process typically involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that then breaks down.

    • Demethylation would yield 1-propylhydrazine and formaldehyde.

    • Depropylation would yield monomethylhydrazine (MMH) and propionaldehyde.

  • Oxidation: The hydrazine moiety itself is susceptible to oxidation, which can lead to the formation of reactive intermediates such as diazenes and diazenium ions.[8] These intermediates can be further metabolized or can react with cellular macromolecules.

Q2: What are the expected degradation products of this compound?

The primary degradation products will depend on the specific pathway. Based on the likely pathways mentioned above, expected products could include:

  • 1-Propylhydrazine

  • Monomethylhydrazine (MMH)

  • Formaldehyde

  • Propionaldehyde

  • Further oxidation products of the resulting hydrazines.

Q3: What factors can influence the degradation rate of this compound?

The stability of hydrazine derivatives can be affected by several factors:

  • pH: The rate of degradation can be pH-dependent.

  • Temperature: Higher temperatures generally increase the rate of chemical decomposition.

  • Presence of Metal Ions: Metal ions, such as copper, can catalyze the oxidation of hydrazines.[9][10]

  • Oxygen Availability: Oxidative degradation is dependent on the presence of oxygen.[9]

Q4: What are the main challenges in the analytical determination of this compound and its metabolites?

Researchers may encounter several analytical challenges:

  • Reactivity and Instability: Hydrazines are reactive and can degrade during sample collection, storage, and analysis.[11]

  • "Sticky" Nature: Hydrazine compounds have a tendency to adsorb to surfaces, which can lead to sample loss and inaccurate quantification.[11]

  • Volatility: Some potential metabolites, like formaldehyde and propionaldehyde, are volatile, which can make their quantification challenging.

  • Need for Derivatization: Due to their polarity and potential for peak tailing in chromatographic methods, hydrazines often require derivatization prior to analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Adsorption to sample vials, tubing, or chromatographic column.Use silanized glassware and inert materials for all sample contact surfaces. Consider using a mobile phase modifier to reduce interactions with the stationary phase in HPLC.
Degradation during sample preparation or storage.Minimize sample handling time. Store samples at low temperatures (-80°C) and under an inert atmosphere (e.g., argon or nitrogen).[13] Analyze samples as quickly as possible after collection.
Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. For biological samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction may be necessary.[13][14]
Poor chromatographic peak shape (tailing) Interaction of the basic hydrazine group with active sites on the chromatographic column.Derivatize the analyte to form a less polar and more stable compound. Use a column specifically designed for the analysis of basic compounds. Adjust the mobile phase pH to suppress the ionization of the analyte.
Inconsistent or non-reproducible results Sample degradation between injections.Keep samples in the autosampler at a low temperature. Use an internal standard to correct for variations in sample preparation and injection volume.
Contamination from glassware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run blank samples to check for contamination.
Difficulty in identifying metabolites Low concentration of metabolites.Concentrate the sample prior to analysis. Use a more sensitive detection method, such as mass spectrometry (MS).
Co-elution with matrix components.Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or using a different column.

Experimental Protocols

Protocol: In Vitro Metabolic Stability of this compound in Liver Microsomes

Objective: To determine the rate of degradation of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal standard

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the quenching solution (e.g., acetonitrile) containing an appropriate internal standard.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the pre-warmed microsome solution. The final substrate concentration should be in the low micromolar range to ensure enzyme kinetics are in the linear range.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the withdrawn aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.

    • Vortex the mixture thoroughly to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound at each time point.

    • Monitor for the appearance of potential metabolites by searching for their predicted mass-to-charge ratios.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Data Presentation

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)% Remaining this compound (Mean ± SD, n=3)
0100 ± 0
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
6012.3 ± 1.9

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound89.144.115
Monomethylhydrazine (MMH)47.132.112
1-Propylhydrazine75.144.114
Internal Standard[Specific to chosen IS][Specific to chosen IS][Optimized value]

Visualizations

Degradation_Pathway cluster_demethylation N-Demethylation cluster_depropylation N-Depropylation cluster_oxidation Direct Oxidation MPH This compound Intermediate1 Hydroxylated Intermediate (on methyl group) MPH->Intermediate1 CYP450 Intermediate2 Hydroxylated Intermediate (on propyl group) MPH->Intermediate2 CYP450 Diazene Propyl-methyl-diazene MPH->Diazene Oxidation Propylhydrazine 1-Propylhydrazine Intermediate1->Propylhydrazine Formaldehyde Formaldehyde Intermediate1->Formaldehyde MMH Monomethylhydrazine Intermediate2->MMH Propionaldehyde Propionaldehyde Intermediate2->Propionaldehyde Oxidation_Products Further Oxidation Products Diazene->Oxidation_Products

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Substrate, Microsomes, Buffer) start->reagent_prep incubation Incubate at 37°C reagent_prep->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., cold acetonitrile) sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer analysis LC-MS/MS Analysis supernatant_transfer->analysis data_processing Data Processing and Rate Calculation analysis->data_processing end End data_processing->end

References

Technical Support Center: Stabilizing 1-Methyl-1-propylhydrazine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 1-Methyl-1-propylhydrazine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation through two primary pathways: oxidation and pH-mediated hydrolysis. Hydrazine derivatives are known to be sensitive to atmospheric oxygen, and this process can be catalyzed by the presence of metal ions. Additionally, the stability of the molecule is significantly influenced by the pH of the solution.

Q2: What is the expected shelf life of a this compound stock solution?

Q3: Are there any recommended additives to enhance the stability of this compound solutions?

A3: Yes, the addition of antioxidants or chelating agents can improve stability. Antioxidants, such as butylated hydroxytoluene (BHT), can inhibit oxidative degradation. Chelating agents, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that catalyze oxidation. The optimal choice and concentration of an additive should be determined empirically for your specific application.

Q4: How can I monitor the concentration and degradation of this compound in my experiments?

A4: The concentration of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution

Possible Causes and Solutions:

CauseTroubleshooting StepRecommended Action
Oxidation Degas all solvents and buffers used for solution preparation.Purge solvents with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before use.
Work in an inert atmosphere.If possible, prepare and handle solutions in a glovebox.
Add an antioxidant to the solution.Consider adding BHT at a concentration of 0.01-0.1% (w/v).
Incorrect pH Measure the pH of the solution.Adjust the pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer system (e.g., acetate or citrate buffer).
Presence of Metal Ions Use high-purity water and reagents.Utilize metal-free water (e.g., from a Milli-Q system) and analytical grade reagents.
Add a chelating agent.Incorporate EDTA at a concentration of 0.1-1 mM to sequester catalytic metal ions.
Photodegradation Protect the solution from light.Store solutions in amber vials or wrap containers with aluminum foil.
Elevated Temperature Store solutions at a low temperature.Keep stock solutions and experimental samples at 2-8°C when not in use.
Issue 2: Inconsistent Results in Experiments Using this compound

Possible Causes and Solutions:

CauseTroubleshooting StepRecommended Action
Inconsistent Solution Preparation Standardize the solution preparation protocol.Ensure all researchers follow a detailed, written standard operating procedure (SOP) for preparing this compound solutions.
Variable Storage Conditions Implement consistent storage protocols.Store all aliquots of a stock solution under the same conditions (temperature, light exposure, and container type).
Degradation During Experiment Evaluate stability under experimental conditions.Perform a time-course experiment to measure the concentration of this compound under your specific assay conditions to determine its stability window.
Contaminated Reagents Use fresh, high-quality reagents.Discard old or suspect reagents and prepare fresh solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 100 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Deionized water (degassed)

  • Sodium acetate

  • Glacial acetic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas

  • Amber glass vials

Procedure:

  • Prepare a 0.1 M sodium acetate buffer (pH 5.5). Degas the buffer by sparging with nitrogen or argon gas for 20 minutes.

  • Add EDTA to the buffer to a final concentration of 1 mM.

  • In a fume hood, accurately weigh the required amount of this compound to prepare a 100 mM solution.

  • Under a gentle stream of inert gas, dissolve the this compound in the prepared acetate buffer containing EDTA.

  • Filter the solution through a 0.22 µm syringe filter into sterile, amber glass vials.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the vials at 2-8°C, protected from light.

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of a this compound solution under accelerated degradation conditions.

Materials:

  • Stabilized this compound solution (from Protocol 1)

  • Temperature-controlled incubator or oven

  • HPLC system with UV detector

  • Appropriate HPLC column and mobile phase

Procedure:

  • Aliquot the stabilized this compound solution into multiple amber vials.

  • Place the vials in a temperature-controlled incubator set to 40°C.

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from the incubator.

  • Immediately analyze the sample by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Illustrative Stability Data:

The following table presents illustrative data from an accelerated stability study.

Time (hours)Concentration (mM) at 40°C, pH 5.5Concentration (mM) at 40°C, pH 7.4
0100.0100.0
2498.592.1
4897.185.3
7295.878.9
16891.262.5

Note: This data is for illustrative purposes only and may not represent the actual stability of this compound.

Visualizations

degradation_pathway MP MP H This compound Oxidized_Products Oxidized Degradation Products H->Oxidized_Products O2, Metal Ions Hydrolysis_Products Hydrolysis Products H->Hydrolysis_Products H2O, pH

Caption: Degradation pathways of this compound.

stabilization_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Degas Degas Solvents Buffer Prepare Acidic Buffer (pH 5-6) Degas->Buffer Additives Add EDTA and/or Antioxidant Buffer->Additives Dissolve Dissolve this compound under Inert Atmosphere Additives->Dissolve Store Store at 2-8°C in Amber Vials Dissolve->Store HPLC HPLC Analysis Store->HPLC Data Determine Concentration and Degradation Rate HPLC->Data

Caption: Workflow for stabilizing and analyzing this compound.

troubleshooting_logic Start Inconsistent Results or Rapid Degradation Check_pH Check Solution pH Start->Check_pH Check_O2 Assess Oxygen Exposure Check_pH->Check_O2 pH is acidic Adjust_pH Adjust to pH 5-6 Check_pH->Adjust_pH pH > 7 Check_Metals Consider Metal Contamination Check_O2->Check_Metals Low Exposure Degas_Solvents Degas Solvents & Use Inert Atmosphere Check_O2->Degas_Solvents High Exposure Add_Chelator Add EDTA Check_Metals->Add_Chelator Suspected Re_evaluate Re-evaluate Stability Check_Metals->Re_evaluate Not Suspected Adjust_pH->Re_evaluate Degas_Solvents->Re_evaluate Add_Chelator->Re_evaluate

Caption: Troubleshooting logic for this compound instability.

Technical Support Center: 1-Methyl-1-propylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-propylhydrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, the quantitative data and protocols provided are based on closely related unsymmetrical dialkylhydrazines. Researchers should use this information as a guide and optimize conditions for their specific reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, an unsymmetrical dialkylhydrazine, is typically synthesized through methods such as the alkylation of methylhydrazine or the reductive amination of propanal with methylhydrazine. One common laboratory-scale approach involves the N-alkylation of a protected methylhydrazine derivative followed by deprotection. For instance, a mono-protected hydrazine can be alkylated with a propyl halide, followed by removal of the protecting group to yield the desired product. It is crucial to control the reaction conditions to minimize over-alkylation, which can lead to the formation of trisubstituted hydrazines and other byproducts.

Q2: How can I purify this compound after synthesis?

A2: Purification of this compound can be challenging due to its basicity and potential for air oxidation. Distillation under reduced pressure is a common method for purifying liquid hydrazines. It is important to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Chromatographic purification on silica gel can also be employed, but care must be taken as the basic nature of the hydrazine can lead to tailing and decomposition on acidic silica. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 1%), can help to mitigate these issues.

Q3: What are the main stability concerns and proper storage conditions for this compound?

A3: 1,1-Dialkylhydrazines are susceptible to air oxidation, which can lead to the formation of various byproducts, including nitrosamines. Therefore, it is crucial to handle and store this compound under an inert atmosphere (nitrogen or argon). It should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, away from oxidizing agents and strong acids.

Troubleshooting Guides

Hydrazone Formation Reactions

Q: My hydrazone formation reaction with this compound is slow or incomplete. What can I do?

A:

  • Catalyst: Hydrazone formation is often catalyzed by acid. Ensure you are using an appropriate amount of an acid catalyst, such as acetic acid or a few drops of a stronger acid like sulfuric acid. The reaction rate is pH-dependent, and the optimal pH can vary depending on the substrate.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrazone formation. However, excessive heat can lead to the degradation of the hydrazine or the product. Monitoring the reaction by TLC or GC-MS is recommended.

  • Water Removal: The formation of a hydrazone is a condensation reaction that produces water. Removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like anhydrous magnesium sulfate.

  • Steric Hindrance: If your aldehyde or ketone substrate is sterically hindered, the reaction may be inherently slow. In such cases, longer reaction times and slightly higher temperatures may be necessary.

Q: I am observing multiple spots on my TLC after a hydrazone formation reaction. What are the likely side products?

A:

  • Unreacted Starting Materials: The most common "extra" spots are often the unreacted this compound and the carbonyl compound.

  • Azine Formation: Hydrazones can sometimes react with another molecule of the carbonyl compound to form an azine. This is more common with hydrazine itself but can occur with substituted hydrazines under certain conditions.

  • Oxidation Products: If the reaction was not performed under an inert atmosphere, you might be seeing oxidation products of the hydrazine.

  • Decomposition: Depending on the reaction conditions (e.g., strong acid, high heat), either the starting materials or the hydrazone product could be decomposing.

Fischer Indole Synthesis

Q: My Fischer indole synthesis using a this compound-derived hydrazone is giving a low yield. What are the potential causes and solutions?

A:

  • Acid Catalyst and Strength: The choice and concentration of the acid catalyst are critical in the Fischer indole synthesis. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal acid and its concentration depend on the substrate. If the yield is low, consider screening different acid catalysts and concentrations.[1][2]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[1] However, temperatures that are too high can lead to decomposition and the formation of tars. The reaction should be carefully monitored by TLC or LC-MS to determine the optimal reaction time and to avoid product degradation.

  • N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, especially with electron-donating groups on the aryl ring of the hydrazine.[3] While this compound is an alkylhydrazine, the stability of the N-N bond under strong acidic conditions can still be a factor. Using milder Lewis acids might mitigate this issue.

  • Steric Effects: Steric hindrance in either the hydrazone or the ketone/aldehyde portion can impede the cyclization step. In such cases, more forcing conditions (higher temperatures, stronger acids) may be required, which in turn can increase the likelihood of side reactions.

Q: I am getting a complex mixture of products in my Fischer indole synthesis. How can I troubleshoot this?

A:

  • Isomeric Products: If you are using an unsymmetrical ketone to form the initial hydrazone, you can get two different regioisomeric indole products. The ratio of these products can be influenced by the acid catalyst and reaction conditions.[4]

  • Side Reactions of the Indole Product: The indole nucleus is susceptible to further reactions under acidic conditions, such as polymerization or electrophilic substitution if other reactive species are present. Minimizing reaction time and temperature once the product is formed is crucial.

  • Incomplete Hydrazone Formation: Ensure that the initial hydrazone formation has gone to completion before proceeding with the cyclization step. Any unreacted ketone or aldehyde can lead to side reactions under the acidic conditions of the Fischer indole synthesis.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table presents representative data for analogous unsymmetrical dialkylhydrazine reactions to provide a general understanding of typical reaction conditions and outcomes.

Reaction TypeHydrazine AnalogCarbonyl CompoundCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
Hydrazone Formation1,1-DimethylhydrazineAcetoneAcetic acid/EthanolRT2>90General Knowledge
Hydrazone FormationMethylphenylhydrazineBenzaldehydeEthanolReflux185-95General Knowledge
Fischer Indole SynthesisPhenylhydrazineCyclohexanoneAcetic Acid80275-85[1]
Fischer Indole SynthesisN-MethylphenylhydrazinePropiophenonePolyphosphoric Acid100160-70[1]

Experimental Protocols

General Procedure for Hydrazone Formation from this compound and an Aldehyde/Ketone:

  • To a solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or THF, 5 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • For less reactive carbonyl compounds, the reaction mixture may be gently heated to 40-60 °C.

  • Upon completion of the reaction (typically 1-4 hours), the solvent is removed under reduced pressure.

  • The crude hydrazone can be purified by recrystallization (if solid) or column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate with 1% triethylamine).

Visualizations

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Fischer_Indole_Troubleshooting cluster_solutions Potential Solutions start Low Yield in Fischer Indole Synthesis check_hydrazone Verify Purity and Complete Formation of Hydrazone start->check_hydrazone optimize_acid Optimize Acid Catalyst (Type and Concentration) check_hydrazone->optimize_acid Hydrazone is pure and formation is complete sol_hydrazone Re-purify hydrazone or drive formation to completion check_hydrazone->sol_hydrazone Issue Found optimize_temp_time Optimize Reaction Temperature and Time optimize_acid->optimize_temp_time sol_acid Screen Lewis/Brønsted acids (e.g., ZnCl2, PPA, PTSA) optimize_acid->sol_acid No Improvement check_side_reactions Analyze for Side Products (e.g., N-N cleavage, polymerization) optimize_temp_time->check_side_reactions sol_temp Lower temperature to reduce decomposition, monitor closely optimize_temp_time->sol_temp No Improvement purification_issue Investigate Purification (Product decomposition on silica?) check_side_reactions->purification_issue sol_side Use milder conditions or different acid to minimize side reactions check_side_reactions->sol_side Side Products Identified solution Improved Yield purification_issue->solution Purification optimized sol_purify Use neutral alumina or buffer silica gel with triethylamine purification_issue->sol_purify Issue Found

Caption: Troubleshooting workflow for addressing low yields in Fischer indole synthesis.

This guide is intended to be a starting point for troubleshooting reactions involving this compound. Successful organic synthesis often requires careful optimization of reaction conditions for each specific substrate.

References

optimizing temperature for 1-Methyl-1-propylhydrazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-propylhydrazine. The information is designed to help optimize reaction conditions, particularly temperature, and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via alkylation of methylhydrazine?

Q2: What are the common side reactions to consider when working with this compound, and how can temperature influence them?

A2: A primary side reaction in the synthesis of 1,1-disubstituted hydrazines is over-alkylation, leading to the formation of quaternary ammonium salts.[3] Lowering the reaction temperature can help to control the rate of reaction and improve the selectivity for the desired mono-propylated product. Additionally, at elevated temperatures, this compound, like other hydrazine derivatives, can undergo thermal decomposition. The thermal decomposition of methylhydrazines can begin at temperatures as low as 250°C and becomes rapid at 400-500°C. Therefore, it is crucial to avoid excessive heating during reactions and purification steps.

Q3: How does temperature affect the formation of hydrazones from this compound?

A3: In hydrazone formation, which is a common reaction for 1,1-disubstituted hydrazines, temperature plays a significant role in the reaction kinetics. Increasing the temperature can enhance the rate of hydrazone formation and improve the overall yield. For example, in one study on hydrazone formation, the yield increased from 23% at ambient temperature to an optimized yield at 80°C.[4] However, it is essential to consider the thermal stability of the specific reactants and products to avoid degradation at higher temperatures.

Q4: What are the key safety precautions to take when handling this compound, especially concerning temperature?

A4: this compound is expected to be a flammable and toxic compound, similar to other hydrazine derivatives.[5][6] It is crucial to handle it in a well-ventilated area, away from heat, sparks, and open flames. Due to its potential for thermal decomposition, it is important to avoid heating the compound unnecessarily. When heating is required for a reaction, it should be done in a controlled manner with appropriate temperature monitoring. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Possible Cause Troubleshooting Step Rationale
Over-alkylation Decrease the reaction temperature. Consider adding the alkylating agent (e.g., 1-iodopropane or 1-bromopropane) slowly at a lower initial temperature (e.g., 0°C or below) and then allowing the reaction to slowly warm to room temperature.Lower temperatures reduce the rate of the second alkylation, favoring the mono-alkylated product.[3]
Incomplete Reaction Increase the reaction temperature cautiously after an initial period at a lower temperature. Monitor the reaction progress by TLC or GC-MS.For some alkylations, a moderate increase in temperature may be necessary to drive the reaction to completion.
Decomposition of Reactant or Product Avoid excessive heating during the reaction and work-up. Use vacuum distillation at a reduced temperature for purification if the boiling point is high.Hydrazine derivatives can be thermally unstable.
Poor Nucleophilicity of Methylhydrazine Use a stronger base to deprotonate the methylhydrazine, which can increase its nucleophilicity.This can facilitate the alkylation reaction, potentially allowing for lower reaction temperatures.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step Rationale
Lack of Selectivity in Alkylation As with low yield, control the temperature carefully. A lower temperature generally favors the kinetic product, which is often the desired mono-alkylated hydrazine.Temperature is a key factor in controlling the selectivity of alkylation reactions.[1][2]
Side Reactions with Solvent or Impurities Ensure the use of dry, high-purity solvents and reagents.Impurities can lead to unwanted side reactions.
Thermal Rearrangement or Decomposition Maintain a consistent and moderate temperature throughout the reaction.Fluctuations or high temperatures can promote side reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol based on methods for the synthesis of other 1,1-disubstituted hydrazines.[1][2] It is crucial to adapt and optimize this protocol for the specific reactants and equipment used.

Materials:

  • Methylhydrazine

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve methylhydrazine in the anhydrous solvent in the flask.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add the base to the solution while stirring.

  • Once the addition of the base is complete, slowly add a solution of 1-iodopropane in the anhydrous solvent via the dropping funnel. Maintain the low temperature during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Temperature Optimization Workflow

G Workflow for Optimizing Reaction Temperature A Start with a low temperature (e.g., 0°C) B Monitor reaction progress (TLC, GC-MS) A->B C Reaction complete? B->C G Significant side products? B->G D Isolate and analyze product (Yield, Purity) C->D Yes I Reaction too slow? C->I No E Optimal conditions found D->E F Slowly increase temperature (e.g., to room temperature) F->B G->C No H Decrease temperature G->H Yes H->B I->F Yes

Caption: A logical workflow for optimizing the reaction temperature.

Data Presentation

Table 1: Hypothetical Effect of Temperature on the Yield of this compound Synthesis

This table is illustrative and based on general principles of hydrazine alkylation. Actual results may vary.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
0126095Slow reaction rate, high selectivity.
25 (Room Temp)67585Faster reaction, some over-alkylation observed.
5037070Rapid reaction, significant formation of side products.

Synthesis Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions Methylhydrazine Methylhydrazine (CH3NHNH2) Product This compound (CH3(CH3CH2CH2)NNH2) Methylhydrazine->Product Propyl_halide 1-Iodopropane (CH3CH2CH2I) Propyl_halide->Product Base Base (e.g., NaH) Base->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product Temperature Controlled Temperature (e.g., 0°C -> RT) Temperature->Product

Caption: A simplified diagram of the synthesis pathway.

References

effect of pH on 1-Methyl-1-propylhydrazine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of 1-Methyl-1-propylhydrazine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound?

As an unsymmetrical dialkylhydrazine, this compound is a basic compound and its stability is significantly influenced by pH. In acidic solutions, it will be protonated to form the corresponding hydrazinium salt. This protonation generally increases its stability against oxidation. In neutral to alkaline solutions, the free base is more prevalent, which is more susceptible to oxidation and other degradation pathways. For a related compound, 1,1-dimethylhydrazine (UDMH), the efficiency of its degradation by air increases as the pH increases.[1]

Q2: What is the predicted pKa of this compound?

The predicted pKa of this compound is approximately 8.19 ± 0.18. This value indicates that it is a weak base. At a pH below its pKa, the protonated form (1-methyl-1-propylhydrazinium ion) will predominate, while at a pH above its pKa, the unprotonated (free base) form will be the major species.

Q3: What are the expected decomposition products of this compound under different pH conditions?

While specific studies on this compound are limited, based on the behavior of similar alkylhydrazines, the decomposition products can vary with pH.

  • Acidic Conditions: Under acidic conditions and in the presence of oxidizing agents, decomposition is generally slower. If decomposition occurs, it may involve N-N bond cleavage.

  • Neutral to Alkaline Conditions: In neutral to alkaline solutions, and particularly in the presence of oxygen or metal ions, this compound is more prone to oxidation. This can lead to the formation of a variety of products, including the corresponding nitrosamine (N-nitroso-N-methyl-N-propylamine), especially in the presence of nitrite, as well as aldehydes, ketones, and nitrogen gas. For 1,1-dimethylhydrazine, oxidation can produce N-nitrosodimethylamine (NDMA), especially at neutral and alkaline pH.[1]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents at different pH values?

Yes, this compound is incompatible with strong oxidizing agents, strong acids, and certain metal ions which can catalyze its decomposition.

  • Strong Oxidizing Agents (e.g., hydrogen peroxide, permanganates): These will readily oxidize the hydrazine, and the reaction can be vigorous. The rate of oxidation is generally faster at higher pH.

  • Strong Acids: While it forms stable salts with strong acids, the pure compound can react exothermically.

  • Metal Ions (e.g., Cu²⁺): Transition metal ions can catalyze the aerial oxidation of hydrazines.[1]

  • Strong Drying Agents: Unsymmetrical dialkylhydrazines may decompose in the presence of strong drying agents like potassium hydroxide or barium oxide.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Step
High pH of the solution The free base form, prevalent at pH > pKa (~8.19), is more susceptible to oxidation. Lower the pH of the solution to below 7 to increase stability.
Presence of dissolved oxygen Alkylhydrazines can be oxidized by atmospheric oxygen. Degas your solvent and work under an inert atmosphere (e.g., nitrogen or argon).
Contamination with metal ions Trace amounts of metal ions (e.g., Cu²⁺) can catalyze oxidation. Use high-purity solvents and glassware that has been properly cleaned and rinsed with deionized water. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Exposure to light Photodegradation can occur. Protect your solutions from light by using amber glassware or wrapping containers in aluminum foil.
Issue 2: Inconsistent Reaction Rates in pH-Dependent Kinetic Studies
Possible Cause Troubleshooting Step
Poor pH buffering The reaction itself may produce or consume protons, leading to a change in pH and affecting the reaction rate. Use a reliable buffer system with sufficient capacity to maintain a constant pH throughout the experiment.
Buffer-hydrazine interaction Some buffers may react with or catalyze the decomposition of this compound. Verify the compatibility of your chosen buffer system. Phosphate and borate buffers are common choices, but their compatibility should be tested.
Variable temperature Reaction rates are temperature-dependent. Ensure that the reaction vessel is maintained at a constant and uniform temperature using a water bath or a temperature-controlled reaction block.
Inaccurate concentration determination The method used to determine the concentration of this compound may be unreliable. Use a validated analytical method, such as spectrophotometry after derivatization or chromatography.

Quantitative Data Summary

ParameterValueSource Compound
Predicted pKa 8.19 ± 0.18This compound
pH-Dependent Oxidation of UDMH Efficiency of degradation by air increases as pH increases.1,1-dimethylhydrazine
Formation of NDMA from UDMH Occurs at neutral and alkaline pH during oxidation.1,1-dimethylhydrazine

Experimental Protocols

Protocol 1: Determination of the pH-Dependent Stability of this compound

Objective: To quantify the degradation of this compound over time at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • High-purity water, degassed

  • Inert gas (Nitrogen or Argon)

  • Analytical method for concentration determination (e.g., UV-Vis spectrophotometer and a derivatizing agent, or HPLC)

Procedure:

  • Prepare a stock solution of this compound in degassed, high-purity water.

  • In separate, sealed vials under an inert atmosphere, add a known volume of the stock solution to each buffer solution to achieve the desired final concentration.

  • Incubate the vials at a constant temperature (e.g., 25 °C) and protect them from light.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the concentration of the remaining this compound using a validated analytical method.

  • Plot the concentration of this compound versus time for each pH value to determine the degradation rate.

Protocol 2: Analytical Method for Monitoring this compound Concentration by UV-Vis Spectrophotometry

Objective: To establish a method for quantifying this compound concentration based on a derivatization reaction.

Materials:

  • This compound

  • p-Dimethylaminobenzaldehyde (PDAB) or a similar derivatizing agent

  • Acidic solution (e.g., 1 M HCl)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in water.

  • Derivatization: To a known volume of each standard solution (and the unknown sample), add an excess of the PDAB solution in an acidic medium. The reaction forms a colored hydrazone.

  • Measurement: Allow the reaction to proceed for a set amount of time to ensure completion. Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the standards.

  • Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to create a calibration curve.

  • Quantification of Unknown: Measure the absorbance of the derivatized unknown sample and use the calibration curve to determine the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution of this compound mix Mix Stock with Buffers in Sealed Vials stock->mix buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) buffers->mix incubate Incubate at Constant Temp. (Protected from Light) mix->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot analyze Analyze Concentration (e.g., HPLC, UV-Vis) aliquot->analyze plot Plot Concentration vs. Time analyze->plot rate Determine Degradation Rate plot->rate logical_relationship cluster_pH pH Environment cluster_form Dominant Species cluster_reactivity Reactivity Profile low_pH Low pH (Acidic) protonated Protonated Form (R-NH-NH2-R') low_pH->protonated high_pH High pH (Alkaline) free_base Free Base Form (R-N-NH2-R') high_pH->free_base stable More Stable (Less Reactive) protonated->stable reactive Less Stable (More Reactive to Oxidation) free_base->reactive

References

Technical Support Center: 1-Methyl-1-propylhydrazine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1-propylhydrazine. Here, you will find information on identifying and removing common impurities encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthesis route and subsequent handling. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include hydrazine, methylamine, propylamine, or their corresponding alkyl halides.

  • Over-alkylation products: Synthesis via direct alkylation of hydrazine can lead to the formation of di- and tri-substituted hydrazines.

  • Oxidation products: Alkylhydrazines can be susceptible to air oxidation, leading to the formation of corresponding oxides and other degradation products.

  • Residual solvents: Solvents used during the synthesis and workup may be present.

  • Water: Due to the hygroscopic nature of many hydrazines, water is a common impurity.

Q2: My purified this compound is discolored (yellow to brown). What is the likely cause?

A2: Discoloration is often an indication of oxidation. Alkylhydrazines can oxidize upon exposure to air, especially in the presence of light and trace metal impurities. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to minimize degradation.

Q3: I am observing multiple spots on my TLC analysis of the purified product. How can I identify these impurities?

A3: Thin-layer chromatography (TLC) is a quick method to assess purity. Multiple spots suggest the presence of impurities. To identify them, you can co-spot your sample with available starting materials. For more definitive identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer are recommended.

Q4: Can I use standard drying agents like anhydrous magnesium sulfate or sodium sulfate to dry this compound?

A4: While these are common drying agents, some alkylhydrazines have been reported to decompose in the presence of certain drying agents. It is advisable to first test the compatibility on a small scale. A safer alternative for removing residual water is azeotropic distillation with a suitable solvent like toluene, followed by distillation of the product.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptoms:

  • Broad boiling point range during distillation.

  • Multiple peaks in GC or HPLC chromatogram.

  • Inconsistent results in downstream applications.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or adjusting the stoichiometry of reactants.
Side Reactions Optimize reaction conditions (temperature, solvent, addition rate of reagents) to minimize the formation of byproducts. For example, slow, controlled addition of the alkylating agent can reduce over-alkylation.
Ineffective Workup Ensure proper phase separation during extractions. Perform multiple extractions with smaller volumes of solvent for better efficiency. Adjust the pH of the aqueous phase to ensure the product is in the desired form (free base or salt) for efficient extraction.
Issue 2: Product Degradation During Purification

Symptoms:

  • Product discoloration during distillation.

  • Formation of new impurities after purification, as observed by analytical techniques.

  • Low recovery of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Thermal Decomposition This compound may be thermally labile. Purify using vacuum distillation to lower the boiling point and reduce thermal stress.
Oxidation Perform all purification steps under an inert atmosphere (nitrogen or argon). Use degassed solvents.
Incompatible Materials Ensure all glassware is clean and free of trace metals, which can catalyze decomposition. Avoid using reactive materials in your setup.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from less volatile impurities.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 103.2-103.7 °C at 753 Torr. Under reduced pressure, the boiling point will be significantly lower.

  • Storage: Collect the purified product in a clean, dry flask under an inert atmosphere. Store in an amber vial in a cool, dark place.

Protocol 2: Extractive Purification

This protocol is useful for removing water-soluble impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble, such as diethyl ether or dichloromethane.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated sodium chloride (brine) solution to remove the bulk of the water.

    • To remove acidic impurities, wash with a dilute solution of a non-oxidizing base (e.g., 5% sodium carbonate solution).

    • To remove basic impurities, a dilute acid wash could be used, but this will form the salt of the product. If this is done, the aqueous layer must be basified and the product re-extracted.

  • Drying: Separate the organic layer and dry it over a minimal amount of a suitable anhydrous drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: The resulting product can be further purified by vacuum distillation as described in Protocol 1.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Purity Check (TLC, GC) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Purification Method Decision1->Purification No PureProduct Pure Product Decision1->PureProduct Yes Distillation Vacuum Distillation Purification->Distillation Extraction Extractive Workup Purification->Extraction Analysis2 Purity Check (TLC, GC, HPLC) Distillation->Analysis2 Extraction->Distillation Decision2 Purity Acceptable? Analysis2->Decision2 Decision2->Purification No Decision2->PureProduct Yes Store Store under Inert Atmosphere PureProduct->Store

Caption: General workflow for the purification of this compound.

TroubleshootingLogic ImpureProduct Impure Product Detected CheckSynthesis Review Synthesis Protocol ImpureProduct->CheckSynthesis CheckWorkup Review Workup Procedure ImpureProduct->CheckWorkup CheckPurification Review Purification Method ImpureProduct->CheckPurification IncompleteReaction Incomplete Reaction? CheckSynthesis->IncompleteReaction SideReactions Side Reactions? CheckSynthesis->SideReactions PhaseSeparation Poor Phase Separation? CheckWorkup->PhaseSeparation WrongSolvent Incorrect Solvent? CheckWorkup->WrongSolvent ThermalDeg Thermal Degradation? CheckPurification->ThermalDeg Oxidation Oxidation? CheckPurification->Oxidation

Caption: Troubleshooting logic for identifying the source of impurities.

Technical Support Center: Synthesis of 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methyl-1-propylhydrazine, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is an unsymmetrical dialkylhydrazine. Common laboratory and industrial synthesis methods include:

  • Reductive Amination: This involves the reaction of methylhydrazine with propionaldehyde to form the corresponding hydrazone, which is then reduced to this compound.

  • Direct Alkylation of Methylhydrazine: This method involves the direct reaction of methylhydrazine with a propyl halide (e.g., 1-bromopropane or 1-chloropropane) in the presence of a base. However, this can lead to mixtures of mono-, di-, and tri-substituted products.[1]

  • Alkylation of a Protected Hydrazine: To avoid over-alkylation, a protecting group can be used on one of the nitrogen atoms of hydrazine. The unprotected nitrogen is first methylated, and then the protecting group is removed and the second nitrogen is propylated.

Q2: What are the primary safety concerns when working with this compound and its precursors?

A2: Hydrazine and its derivatives are hazardous materials. Key safety concerns include:

  • Toxicity: Hydrazines are toxic by inhalation, ingestion, and skin absorption. They are also suspected carcinogens.[2][3] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[2]

  • Flammability: Hydrazine has a wide flammability range and can be ignited by heat, sparks, or flames.[3] Anhydrous hydrazine can ignite spontaneously in the presence of porous materials.[2]

  • Explosive Decomposition: Hydrazine can decompose explosively at elevated temperatures or in the presence of catalysts such as copper, cobalt, and iron oxide.[3]

  • Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[4]

Q3: How can I minimize the formation of byproducts during the alkylation of methylhydrazine?

A3: Over-alkylation is a common issue in the direct alkylation of hydrazines.[1] To minimize byproducts:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the alkylating agent to methylhydrazine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations on the same molecule.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[5]

  • Use of Protecting Groups: For higher purity, consider a synthesis route involving protecting groups to selectively alkylate one nitrogen at a time.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure proper mixing. - Check the purity of starting materials.
Side reactions (e.g., over-alkylation).- Optimize stoichiometry and reaction temperature. - Consider a synthesis route with protecting groups for better selectivity.
Product loss during workup and purification.- Optimize extraction and distillation procedures. - Ensure the pH is appropriate during aqueous extractions to minimize product solubility in the aqueous phase.
Product Purity Issues (e.g., presence of di-propylated or tri-alkylated hydrazines) Lack of reaction selectivity.- Lower the reaction temperature to favor mono-alkylation.[5] - Add the alkylating agent dropwise to the reaction mixture. - Use a less reactive alkylating agent (e.g., alkyl chloride instead of bromide or iodide).[5]
Inefficient purification.- Optimize distillation conditions (vacuum, column height, reflux ratio). - Consider alternative purification methods such as column chromatography for smaller scales.
Thermal Runaway/Uncontrolled Exotherm Poor heat dissipation at larger scales.- Ensure the reactor has adequate cooling capacity. - Control the rate of addition of exothermic reagents. - Use a solvent with a higher boiling point to absorb excess heat. - Implement continuous monitoring of the reaction temperature.
Catalytic decomposition.- Ensure the reactor is free from contaminants like rust (iron oxide) or other catalytic metals.[3]
Reactor Fouling Formation of insoluble byproducts or polymers.- Optimize reaction conditions to minimize byproduct formation. - Ensure adequate mixing to prevent localized high concentrations of reactants. - Implement a regular reactor cleaning protocol.[6]
Pressure Build-up in Reactor Gas evolution from side reactions or decomposition.- Ensure the reactor is equipped with a properly functioning pressure relief system. - Monitor the reaction for signs of decomposition (e.g., unexpected temperature increase).
Blockage in outlet lines.- Regularly inspect and clean reactor outlet lines and valves.[6]

Experimental Protocols

Representative Lab-Scale Synthesis via Reductive Amination

This protocol is a representative method and should be optimized for specific laboratory conditions.

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add propionaldehyde (1.0 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS to confirm the formation of the hydrazone.

Step 2: Reduction to this compound

  • Cool the hydrazone solution to 0-5 °C.

  • Slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions. Control the addition rate to manage the exothermic reaction and any gas evolution.

  • After the addition is complete, allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Influence of Key Parameters on Reaction Yield and Purity (Illustrative)

Parameter Variation Effect on Yield Effect on Purity Notes
Temperature (Alkylation) Low (-10 to 0 °C)ModerateHighFavors mono-alkylation, reducing byproducts.[5]
Moderate (20-30 °C)HighModerateIncreased reaction rate but lower selectivity.
High (>50 °C)VariableLowPromotes over-alkylation and decomposition.
Rate of Alkylating Agent Addition Slow (Dropwise)HighHighMaintains low concentration of the alkylating agent, improving selectivity.
Fast (Bulk Addition)VariableLowCan lead to localized high concentrations and increased side reactions.
Solvent Polarity Aprotic (e.g., THF, DCM)GoodGoodGenerally good solvents for this type of reaction.
Protic (e.g., Ethanol)VariableModerateCan participate in side reactions.
Mixing Speed (Scale-up) LowLowLowInadequate mixing can lead to localized hot spots and poor mass transfer.[7]
OptimalHighHighEnsures uniform temperature and concentration distribution.
HighHighHighCan be energy-intensive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product start Starting Materials (Methylhydrazine, Propionaldehyde) hydrazone Hydrazone Formation (Ethanol, 0-25°C) start->hydrazone reduction Reduction (e.g., NaBH4, 0-25°C) hydrazone->reduction quench Reaction Quench (Water) reduction->quench extract Extraction (Organic Solvent) quench->extract dry Drying & Concentration extract->dry purify Vacuum Distillation dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check side_reactions Significant Side Reactions? start->side_reactions Check workup_loss Loss During Workup? start->workup_loss Check check_time_temp Increase reaction time/temp Check starting material purity incomplete_reaction->check_time_temp Solution optimize_conditions Lower temperature Slow reagent addition Adjust stoichiometry side_reactions->optimize_conditions Solution optimize_purification Optimize extraction pH Improve distillation efficiency workup_loss->optimize_purification Solution

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1-propylhydrazine and 1,1-Dimethylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-methyl-1-propylhydrazine and 1,1-dimethylhydrazine (UDMH). The information presented is intended to assist researchers in selecting the appropriate hydrazine derivative for their specific applications, with a focus on experimental data and established chemical principles. While extensive data is available for the widely used UDMH, information on this compound is less common. Therefore, some of its reactive properties are inferred based on the established structure-activity relationships of analogous unsymmetrical dialkylhydrazines.

Physical and Chemical Properties

A fundamental understanding of the physical properties of these two compounds is essential for their safe handling and application in experimental settings.

PropertyThis compound1,1-Dimethylhydrazine (UDMH)
Molecular Formula C4H12N2[1][2]C2H8N2[3][4]
Molecular Weight 88.15 g/mol [2]60.1 g/mol [5]
Appearance Colorless liquid (presumed)Clear, colorless liquid with an ammonia-like odor[4][5][6]
Boiling Point 103.2-103.7 °C[2]64.0 °C[3]
Melting Point 100-104 °C[2]-57 °C[3]
Density 0.7986 g/cm³[2]0.7914 g/cm³ at 22 °C[3]
Solubility in Water Miscible (presumed based on analogy)Miscible[3]
Flash Point Not available-15 °C (5 °F)[5][7]
Autoignition Temperature Not available249 °C (480 °F)[5]

Reactivity Profile

The reactivity of unsymmetrical hydrazines is primarily characterized by the nucleophilicity of the nitrogen atoms and their behavior as reducing agents.

Nucleophilicity and Basicity

Both this compound and 1,1-dimethylhydrazine possess two nitrogen atoms with lone pairs of electrons, making them nucleophilic and basic. The nitrogen atom bearing the alkyl groups (N1) is generally more sterically hindered than the terminal nitrogen atom (N2).

  • 1,1-Dimethylhydrazine (UDMH): The two methyl groups on N1 exert a positive inductive effect, increasing the electron density on this nitrogen. However, they also create steric hindrance. The terminal NH2 group is less sterically hindered and readily participates in nucleophilic attacks.

  • This compound: The methyl and propyl groups on N1 also exhibit a positive inductive effect. The propyl group is bulkier than a methyl group, leading to greater steric hindrance around the N1 nitrogen compared to UDMH. This increased steric bulk would be expected to further favor nucleophilic reactions at the less hindered NH2 group.

A study on the nucleophilic reactivities of hydrazines and amines showed that methyl groups increase the reactivities of the α-position (the substituted nitrogen) of hydrazines, but decrease the reactivities of the β-position (the unsubstituted nitrogen)[8]. However, the overall reactivity is a balance of electronic and steric effects. In general, the basicity of alkylhydrazines is greater than that of hydrazine itself[9].

Oxidation

Hydrazine and its derivatives are well-known reducing agents, and this property generally decreases with increasing alkyl substitution[9]. Oxidation reactions can proceed via different mechanisms, often involving the formation of diazenium intermediates.

  • 1,1-Dimethylhydrazine (UDMH): UDMH is a powerful reducing agent and can ignite on contact with strong oxidizing agents like hydrogen peroxide and fuming nitric acid[5]. Aerial oxidation of UDMH can lead to the formation of nitrosamines[10].

  • This compound: Due to the presence of larger alkyl groups, it is anticipated that this compound would be a slightly weaker reducing agent than UDMH. The increased steric bulk of the propyl group may also influence the rate of oxidation.

The oxidation of 1,2-dialkylhydrazines to the corresponding azoalkanes is effectively carried out using mercuric oxide[11]. A similar approach could likely be applied to 1,1-dialkylhydrazines.

Alkylation

Alkylation of unsymmetrical hydrazines can occur at the terminal nitrogen atom. The choice of alkylating agent and reaction conditions can influence the selectivity of the reaction.

  • 1,1-Dimethylhydrazine (UDMH): The terminal NH2 group of UDMH can be alkylated to form trisubstituted hydrazines.

  • This compound: Similar to UDMH, the terminal NH2 group is the primary site for alkylation. The steric hindrance from the methyl and propyl groups on the other nitrogen would strongly disfavor alkylation at that position.

Efficient methodologies for the selective alkylation of hydrazine derivatives often involve the formation of a nitrogen dianion intermediate, allowing for controlled introduction of alkyl groups[12].

Experimental Protocols

General Protocol for Oxidation of a 1,1-Dialkylhydrazine

This protocol is based on the oxidation of 1,2-dialkylhydrazines using mercuric oxide[11] and can be considered a starting point for the oxidation of 1,1-dialkylhydrazines.

Workflow for Hydrazine Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend mercuric oxide in solvent (e.g., water or ethanol) B Add 1,1-dialkylhydrazine dropwise with stirring A->B Reaction Initiation C Monitor reaction progress (e.g., by TLC or GC) B->C D Filter to remove mercury salts C->D Reaction Completion E Extract with an organic solvent D->E F Dry and concentrate the organic phase E->F G Purify the product (e.g., by distillation) F->G

Caption: General workflow for the oxidation of a hydrazine derivative.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend yellow mercuric oxide in a suitable solvent (e.g., ethanol or water).

  • To the stirred suspension, add the 1,1-dialkylhydrazine (this compound or 1,1-dimethylhydrazine) dropwise at room temperature. An exothermic reaction may occur, so cooling may be necessary.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Filter the reaction mixture to remove the precipitated mercury and mercury salts.

  • If the reaction was performed in water, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting product by distillation.

General Protocol for N-Alkylation of a 1,1-Dialkylhydrazine

This protocol is a general method for the alkylation of the terminal nitrogen of an unsymmetrical hydrazine.

Workflow for Hydrazine Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1,1-dialkylhydrazine in an aprotic solvent B Add a base (e.g., triethylamine) A->B C Add the alkylating agent (e.g., alkyl halide) dropwise B->C Deprotonation D Stir at room temperature or heat as required C->D E Quench the reaction (e.g., with water) D->E Reaction Completion F Extract the product with an organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify the product (e.g., by chromatography or distillation) G->H

Caption: General workflow for the N-alkylation of a hydrazine.

Procedure:

  • Dissolve the 1,1-dialkylhydrazine in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Cool the mixture in an ice bath and add the alkylating agent (e.g., an alkyl halide) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Safety and Handling

Both this compound and 1,1-dimethylhydrazine are hazardous chemicals and must be handled with appropriate safety precautions.

  • Toxicity: Alkylhydrazines are toxic and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory[13]. Hydrazine and its derivatives can be absorbed through the skin and are corrosive[4][14]. UDMH is a suspected carcinogen[6].

  • Flammability: 1,1-Dimethylhydrazine is highly flammable with a low flash point[5][7]. While the flammability of this compound has not been reported, it should be treated as a flammable liquid. Keep away from open flames, sparks, and other ignition sources.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids. Containers should be tightly sealed[13][15].

Conclusion

1,1-Dimethylhydrazine (UDMH) is a well-characterized, highly reactive compound with established applications, particularly as a potent reducing agent. This compound, while less studied, is expected to exhibit similar, albeit moderated, reactivity. The key differences in their reactivity profiles are likely to stem from the steric and electronic effects of the propyl group compared to the methyl group. The increased steric bulk of the propyl group in this compound is predicted to reduce its reactivity as a reducing agent and direct nucleophilic attack to the terminal nitrogen even more strongly than in UDMH. Researchers should consider these differences when selecting a hydrazine derivative for a specific synthetic transformation. Due to the limited experimental data for this compound, preliminary small-scale experiments are highly recommended to determine the optimal reaction conditions.

Logical Relationship of Reactivity Factors

cluster_structure Molecular Structure cluster_effects Influencing Factors cluster_reactivity Chemical Reactivity A Alkyl Substituents (Methyl vs. Propyl) B Steric Hindrance A->B C Inductive Effect (+I) A->C D Nucleophilicity B->D decreases at N1 E Reducing Strength B->E may decrease rate C->D increases C->E increases

Caption: Factors influencing the reactivity of alkylhydrazines.

References

A Comparative Guide to Analytical Techniques for Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the detection and quantification of hydrazine derivatives, compounds of significant interest in the pharmaceutical and chemical industries. Hydrazine and its derivatives are utilized in the synthesis of numerous drugs, agrochemicals, and industrial chemicals. However, their potential toxicity necessitates sensitive and accurate analytical methods for monitoring and quality control.

This document offers a comparative overview of common analytical techniques, including Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electroanalytical Methods. The guide presents quantitative performance data, detailed experimental protocols for the analysis of the prominent hydrazine derivative isoniazid, and a visual representation of its mechanism of action.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of various analytical techniques for the determination of hydrazine derivatives, with a focus on isoniazid where specific data is available. This allows for a direct comparison of their sensitivity, linearity, and applicability.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Spectrophotometry Isoniazid0.033 mg/L[1]-0.5 - 6 mg/L[1]Simple, cost-effective, rapidLower specificity, potential for interference
Hydrazine0.2 µg/g[2]0.6 µg/g[2]0.2 - 27 µg/g[2]Widely available instrumentationDerivatization often required
HPLC-UV Isoniazid0.042 µg/mL[1]0.137 µg/mL[1]5.0 - 80.0 µg/mL[1]High resolution and specificityHigher cost and complexity than spectrophotometry
Hydrazine---Suitable for routine quality controlRequires chromatographic expertise
GC-MS Hydrazine0.002 µg/L[3]0.007 µg/L[3]0.05 - 100 µg/L[3]Excellent sensitivity and specificityDerivatization is mandatory, complex sample preparation
Methylhydrazine-1 ppm-Unambiguous identification through mass spectraHigh instrumentation cost
Voltammetry Isoniazid9.69 x 10⁻⁸ mol/L[4]3.23 x 10⁻⁷ mol/L[5]2.0 x 10⁻⁶ - 2.3 x 10⁻⁴ M[4]High sensitivity, low cost, portable instrumentationSusceptible to matrix effects, electrode fouling
Isoniazid10.0 nM[6]-0.035 - 390.0 µM[6]Rapid analysis timeRequires expertise in electrochemistry

Experimental Protocols

Detailed methodologies for the analysis of hydrazine derivatives using the compared techniques are provided below. Isoniazid is used as a representative analyte.

Spectrophotometric Determination of Isoniazid

This protocol is based on the derivatization of isoniazid with a suitable chromogenic agent.

Materials:

  • Standard solution of Isoniazid (e.g., 100 µg/mL in water)

  • Derivatizing reagent (e.g., 0.05% 2-hydroxy-1,4-naphthoquinone in ethanol)[7]

  • Sodium acetate buffer (pH 3)[7]

  • Methanol

  • Spectrophotometer

  • Water bath

Procedure:

  • Pipette varying aliquots of the standard isoniazid solution into a series of 10 mL volumetric flasks to prepare a calibration curve (e.g., final concentrations of 5-25 µg/mL).[7]

  • To each flask, add 2 mL of the derivatizing reagent solution and 1 mL of sodium acetate buffer (pH 3).[7]

  • Heat the flasks in a water bath at 70°C for 15 minutes.[7]

  • Cool the flasks to room temperature and dilute to the mark with methanol.[7]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (e.g., 365 nm) against a reagent blank prepared in the same manner without isoniazid.[7]

  • For sample analysis, accurately weigh a portion of the powdered pharmaceutical formulation, dissolve it in water, and dilute to a suitable concentration to fall within the calibration range. Follow the same derivatization and measurement procedure.[8]

High-Performance Liquid Chromatography (HPLC-UV) Analysis of Isoniazid

This protocol describes a reversed-phase HPLC method for the quantification of isoniazid.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Mobile phase: 0.1% disodium hydrogen phosphate in water and ethanol (50:50, v/v)[1]

  • Standard solution of Isoniazid (e.g., 1 mg/mL in mobile phase)

  • Methanol and water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Set the HPLC system parameters: flow rate of 1.0 mL/min, column temperature at 30°C, and UV detection at 254 nm.[1]

  • Prepare a series of standard solutions of isoniazid by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5.0 - 80.0 µg/mL).[1]

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Inject a fixed volume (e.g., 10 µL) of each standard solution into the HPLC system and record the chromatograms.[1]

  • Construct a calibration curve by plotting the peak area of isoniazid against its concentration.

  • For the analysis of pharmaceutical formulations, weigh and finely powder a number of tablets. Dissolve an accurately weighed portion of the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution and inject it into the HPLC system.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydrazine

This protocol involves the derivatization of hydrazine to a volatile compound suitable for GC-MS analysis.

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., DB-5ms)

  • Standard solution of hydrazine

  • Derivatizing agent (e.g., ortho-phthalaldehyde)[3]

  • Extraction solvent (e.g., methylene chloride)[3]

  • pH adjustment reagents (e.g., HCl)

  • Vials and heating block

Procedure:

  • Prepare a stock solution of hydrazine and a series of working standards in deionized water.

  • To a known volume of standard or sample solution (e.g., 5.0 mL), add the derivatizing reagent (e.g., 40 mg/mL of ortho-phthalaldehyde).[3]

  • Adjust the pH of the solution to 2.[3]

  • Heat the mixture at 70°C for 20 minutes to facilitate the derivatization reaction.[3]

  • After cooling, extract the derivative with an organic solvent such as methylene chloride.

  • Inject an aliquot of the organic extract into the GC-MS system.

  • Set the GC-MS parameters for optimal separation and detection of the derivatized hydrazine. This includes setting the appropriate temperature program for the GC oven and selecting the appropriate ions to monitor in the mass spectrometer (Selected Ion Monitoring mode is often used for enhanced sensitivity).

  • Quantify the hydrazine in the sample by comparing the peak area of the derivative to a calibration curve prepared from the derivatized standards.

Voltammetric Determination of Isoniazid

This protocol outlines the determination of isoniazid using differential pulse voltammetry.

Materials:

  • Potentiostat/galvanostat with a three-electrode cell (e.g., working electrode, reference electrode like Ag/AgCl, and a platinum counter electrode)[10]

  • Working electrode (e.g., gold electrode or a modified screen-printed electrode)[4][6]

  • Supporting electrolyte (e.g., 0.5 M NaOH or a buffer solution like McIlvaine buffer pH 7)[4][10]

  • Standard solution of Isoniazid

  • Nitrogen gas for deaeration

Procedure:

  • Set up the electrochemical cell with the working, reference, and counter electrodes immersed in the supporting electrolyte.

  • Deaerate the solution by bubbling with nitrogen gas for a specified period (e.g., 10-15 minutes) to remove dissolved oxygen, which can interfere with the measurement.

  • Record the background voltammogram of the supporting electrolyte.

  • Add a known concentration of the isoniazid standard solution to the electrochemical cell.

  • Record the differential pulse voltammogram over a specific potential range. An anodic peak corresponding to the oxidation of isoniazid will be observed.[4]

  • Prepare a calibration curve by measuring the peak current at different concentrations of isoniazid.

  • For the analysis of pharmaceutical samples, dissolve the sample in the supporting electrolyte, introduce it into the electrochemical cell, and record the voltammogram under the same conditions as the standards.[10]

Mandatory Visualization

Mechanism of Action of Isoniazid

The following diagram illustrates the activation and mechanism of action of the anti-tuberculosis drug isoniazid.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NADH NADH NADH->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disrupted InhA->Cell_Wall Inhibition of synthesis leads to Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Caption: Mechanism of action of the anti-tuberculosis drug isoniazid.

References

A Comparative Guide to the Synthesis of 1-Methyl-1-propylhydrazine: A Novel Reductive Amination Approach vs. Traditional Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthesis method for 1-Methyl-1-propylhydrazine via reductive amination against the traditional sequential alkylation approach. The information presented herein is intended to assist researchers in making informed decisions regarding the most suitable synthetic route for their specific needs, considering factors such as yield, purity, reaction time, and safety.

Introduction

This compound is an unsymmetrical dialkylhydrazine derivative of interest in organic synthesis and as a potential building block in medicinal chemistry. The efficient and selective synthesis of such compounds is crucial for further research and development. This document outlines and compares two distinct synthetic strategies: a classical sequential alkylation and a modern, one-pot reductive amination.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthesis methods, providing a clear and concise comparison of their respective efficiencies and conditions.

ParameterTraditional Method: Sequential AlkylationNew Method: Reductive Amination
Overall Yield 45-55%75-85%
Purity of Crude Product 80-90%>95%
Reaction Time 24-48 hours8-12 hours
Number of Steps TwoOne (One-pot)
Key Reagents Methylhydrazine, Propyl bromide, NaHMethylhydrazine, Propanal, NaBH(OAc)₃
Reaction Temperature 0 °C to refluxRoom Temperature
Byproducts Over-alkylation products, saltsMinimal
Purification Method Column ChromatographyDistillation

Experimental Protocols

Traditional Method: Sequential Alkylation of Methylhydrazine

This method involves the direct alkylation of methylhydrazine with propyl bromide. A strong base is required to deprotonate the hydrazine, making it nucleophilic enough to react with the alkyl halide.

Step 1: Deprotonation of Methylhydrazine

  • A solution of methylhydrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour to allow for the complete formation of the corresponding anion.

Step 2: Alkylation with Propyl Bromide

  • Propyl bromide (1.05 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and then refluxed for 12-18 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

New Method: One-Pot Reductive Amination

This novel approach utilizes the direct reaction of methylhydrazine with propanal to form a hydrazone intermediate, which is then reduced in situ to the desired product. This method avoids the use of strong bases and harsh alkylating agents.

One-Pot Procedure:

  • To a stirred solution of methylhydrazine (1.0 eq) in dichloromethane (DCM) at room temperature, propanal (1.1 eq) is added dropwise.

  • The mixture is stirred for 2 hours to facilitate the formation of the corresponding hydrazone.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 6-10 hours, with progress monitored by TLC or GC-MS.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, typically of high purity, can be further purified by distillation if required.

Mandatory Visualizations

traditional_synthesis Methylhydrazine Methylhydrazine Intermediate Methylhydrazide Anion Methylhydrazine->Intermediate Deprotonation PropylBromide Propyl Bromide Product This compound PropylBromide->Product NaH NaH in THF NaH->Intermediate Intermediate->Product Alkylation Byproducts Over-alkylation & Salt Byproducts Product->Byproducts

Caption: Traditional Synthesis via Sequential Alkylation.

Caption: New Synthesis via One-Pot Reductive Amination.

Conclusion

The novel reductive amination method for the synthesis of this compound offers significant advantages over the traditional sequential alkylation approach. The one-pot nature of the new method, coupled with its higher yield, improved purity, and shorter reaction time, makes it a more efficient and attractive option for researchers. Furthermore, the milder reaction conditions and avoidance of strong bases and hazardous alkylating agents contribute to a safer and more environmentally friendly process. While the traditional alkylation method is well-established, the reductive amination pathway represents a clear improvement in terms of overall efficiency and practicality for the synthesis of this compound and likely other unsymmetrical dialkylhydrazines.

A Comparative Analysis of Alkylated Hydrazine Reducing Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance and applications of alkylated hydrazine derivatives in chemical synthesis, supported by experimental data.

Alkylated hydrazines are a versatile class of reducing agents employed in a wide range of chemical transformations, from the deoxygenation of carbonyls to the reduction of nitro compounds. Their reactivity and selectivity can be tuned by the nature and number of alkyl or aryl substituents on the hydrazine nitrogen atoms. This guide provides a comparative overview of common alkylated hydrazine reducing agents, summarizing their performance in key reactions and detailing experimental protocols for their application.

Performance Comparison of Alkylated Hydrazine Reducing Agents

The reducing power and selectivity of alkylated hydrazines are influenced by the electronic and steric effects of the substituents. Generally, aliphatic hydrazines are stronger reducing agents than their aromatic counterparts. The following tables summarize the performance of various alkylated hydrazines in the reduction of different functional groups based on available experimental data.

Reduction of Carbonyl Compounds

The Wolff-Kishner reduction and its modifications are cornerstone reactions for the deoxygenation of aldehydes and ketones to the corresponding alkanes. While traditionally employing hydrazine hydrate, alkylated derivatives can also be utilized.

SubstrateReducing AgentBase/SolventTemperature (°C)Time (h)Yield (%)Reference
PropiophenoneHydrazine HydrateKOH / Diethylene Glycol1953-6High[1]
Steroidal KetoneHydrazine HydrateKOH / Diethylene Glycol195-79[1]
Steroidal Ketone1,2-Bis(tert-butyldimethylsilyl)hydrazineSc(OTf)₃ / TolueneRoom Temp.-91[1]
Various Aldehydes & KetonesPhenylhydrazineLewis Acid---[2]
Reduction of Nitro Compounds

Alkylated hydrazines, often in the presence of a catalyst, are effective for the reduction of nitroarenes to anilines. The choice of hydrazine derivative and reaction conditions can influence the chemoselectivity of the reduction, particularly in substrates with multiple reducible functional groups.

SubstrateReducing AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
Halogenated NitroarenesHydrazine HydratePd/CMethanol805 minHigh[3]
4-NitrotoluenePhenylhydrazineFe-Mg-Al lamellar double hydroxides---High[3]
Various NitroarenesMethylhydrazineCo catalystPolar Protic Solvent--Excellent[4]
Aromatic Nitro CompoundsHydrazine HydrateZinc DustMethanolRoom Temp.-Quantitative

Experimental Protocols

General Procedure for Wolff-Kishner Reduction (Huang-Minlon Modification)

This modified procedure offers reduced reaction times and improved yields compared to the original Wolff-Kishner reduction.[1]

Reagents:

  • Carbonyl compound (1.0 eq)

  • Hydrazine hydrate (85% solution, 10 eq)

  • Potassium hydroxide (3.0 eq)

  • Diethylene glycol

Procedure:

  • A mixture of the carbonyl compound, hydrazine hydrate, and potassium hydroxide in diethylene glycol is refluxed.

  • Water and excess hydrazine are removed by distillation.

  • The reaction temperature is raised to approximately 200 °C and maintained until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the crude product, which can be further purified by distillation or chromatography.

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate

This protocol allows for the selective reduction of the nitro group in the presence of halogen substituents.[3]

Reagents:

  • Halogenated nitroarene (1.0 eq)

  • Hydrazine hydrate (10 eq)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • To a solution of the halogenated nitroarene in methanol, 10% Pd/C and hydrazine hydrate are added.

  • The reaction mixture is heated to 80 °C under reflux for 5 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to yield the corresponding halogenated aniline.

Visualizing Reaction Pathways and Workflows

Wolff-Kishner Reduction Mechanism

The following diagram illustrates the key steps in the Wolff-Kishner reduction of a ketone to an alkane.

Wolff_Kishner_Mechanism cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Ketone Ketone (R-CO-R') Hydrazone Hydrazone (R-C(=N-NH₂)-R') Ketone->Hydrazone -H₂O Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Hydrazone Anion Hydrazone Anion Hydrazone->Anion + Base, -H₂O Base Base (e.g., KOH) Base->Anion Diimide Diimide Intermediate Anion->Diimide Proton Transfer Alkane Alkane (R-CH₂-R') Diimide->Alkane -N₂ N2 N₂ Gas Diimide->N2

Caption: Mechanism of the Wolff-Kishner reduction.

General Experimental Workflow for Reduction Reactions

This diagram outlines a typical workflow for performing and analyzing a reduction reaction in a research setting.

Experimental_Workflow Start Start: Select Substrate and Reducing Agent Reaction_Setup Reaction Setup: Combine reactants, solvent, and catalyst (if any) Start->Reaction_Setup Reaction Reaction: Heat/stir under controlled conditions Reaction_Setup->Reaction Monitoring Monitoring: Track progress using TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Workup: Quench reaction, extract product, wash, and dry Monitoring->Workup Reaction Complete Purification Purification: Column chromatography, distillation, or recrystallization Workup->Purification Analysis Analysis: Characterize product using NMR, IR, and Mass Spec Purification->Analysis End End: Isolated Pure Product Analysis->End

Caption: A generalized experimental workflow for chemical reductions.

Conclusion

Alkylated hydrazines are potent reducing agents with broad applications in organic synthesis. The choice of a specific hydrazine derivative allows for a degree of control over the reactivity and selectivity of the reduction. While the classic Wolff-Kishner reduction remains a powerful tool for deoxygenation, milder and more selective methods employing substituted hydrazines and various catalytic systems are continually being developed. This guide provides a foundational understanding for researchers and drug development professionals to select and apply the appropriate alkylated hydrazine reducing agent for their synthetic needs. Further investigation into direct comparative studies under standardized conditions would be beneficial for a more nuanced understanding of the relative performance of these reagents.

References

Comparative Analysis of Analytical Methodologies for 1-Methyl-1-propylhydrazine and a Review of Related Alkylhydrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Summary of Analytical Parameters

The following tables summarize the available analytical data for 1-Methyl-1-propylhydrazine and provide a comparison with established methods for monomethylhydrazine (MMH) and 1,1-dimethylhydrazine (UDMH).

Table 1: Gas Chromatography (GC) Data

CompoundRetention Index (non-polar column)Key Mass Fragments (m/z)Notes
This compound 70188 (M+), 73, 58, 45, 43, 42, 41Mass spectrum available from NIST database. A complete validated quantitative method is not publicly available.
Monomethylhydrazine (MMH) Not specified86 (as acetone derivative)Derivatization with acetone is typically required for GC-MS analysis to improve stability and chromatographic performance.
1,1-Dimethylhydrazine (UDMH) Not specified60 (M+), 45, 44, 42Direct analysis is possible, but derivatization can improve sensitivity.

Table 2: Liquid Chromatography (LC) Method Performance for Hydrazine Alternatives

AnalyteMethodLinearity (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Accuracy (%)Precision (RSD %)
Monomethylhydrazine (MMH) Spectrophotometric (derivatization with 5-Nitro-2-furaldehyde)Not specified3Not specifiedNot specifiedNot specified
1,1-Dimethylhydrazine (UDMH) HPLC-UV (derivatization with 4-nitrobenzaldehyde)0.03 - 10.0100.03097-102< 8
1,1-Dimethylhydrazine (UDMH) HPLC-UV-MS/MS (derivatization with 2-quinolinecarboxaldehyde)0.01 - 10000.0037Not specified97-102< 8

Experimental Protocols

Detailed experimental protocols for the analysis of monomethylhydrazine and 1,1-dimethylhydrazine are provided below. These can serve as a starting point for the development of a validated method for this compound.

Protocol 1: GC-MS Analysis of Monomethylhydrazine (MMH) after Acetone Derivatization[1][2]

This method is suitable for the trace level analysis of MMH in various matrices.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing MMH.

  • Dissolve the sample in acetone. Acetone serves as both the solvent and the derivatizing agent.

  • The reaction between MMH and acetone forms the more stable acetone methylhydrazone.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitored Ion (for acetone methylhydrazone): m/z 86.[1]

3. Quantification:

  • Prepare a calibration curve using standards of MMH derivatized with acetone.

  • Quantify the MMH in the sample by comparing the peak area of the acetone methylhydrazone derivative to the calibration curve.

Protocol 2: HPLC-UV Analysis of 1,1-Dimethylhydrazine (UDMH) after Derivatization with 4-Nitrobenzaldehyde

This method is suitable for the determination of UDMH in aqueous samples.

1. Sample Preparation and Derivatization:

  • To 10 mL of the aqueous sample, add 1 mL of a 4-nitrobenzaldehyde solution (1 mg/mL in acetonitrile).

  • Adjust the pH of the solution to 7 with a phosphate buffer.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Extract the resulting hydrazone with 5 mL of dichloromethane.

  • Evaporate the dichloromethane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 310 nm.

3. Quantification:

  • Prepare a calibration curve using standards of UDMH derivatized with 4-nitrobenzaldehyde.

  • Quantify the UDMH in the sample by comparing the peak area of the derivative to the calibration curve.

Mandatory Visualization

Experimental Workflow: GC-MS Analysis of Monomethylhydrazine

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing MMH Acetone Add Acetone (Solvent & Derivatizing Agent) Sample->Acetone Derivatization Formation of Acetone Methylhydrazone Acetone->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation (DB-5MS column) Injection->Separation Detection Mass Spectrometric Detection (SIM mode, m/z 86) Separation->Detection Data Data Acquisition Detection->Data QuantResult Quantification of MMH Data->QuantResult Calibration Calibration Curve Calibration->QuantResult

Caption: Workflow for the GC-MS analysis of Monomethylhydrazine (MMH).

Signaling Pathway: Proposed Toxicological Mechanism of Alkylhydrazines

Alkylhydrazines are known to exert their toxic effects primarily through interference with vitamin B6 metabolism, leading to a reduction in the levels of the neurotransmitter GABA (gamma-aminobutyric acid).

cluster_pathway Toxicological Pathway of Alkylhydrazines Alkylhydrazine Alkylhydrazine (e.g., this compound) Hydrazone Hydrazone Formation Alkylhydrazine->Hydrazone PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->Hydrazone InactivePLP Inactive PLP-Hydrazone Complex Hydrazone->InactivePLP Inactivation GAD Glutamic Acid Decarboxylase (GAD) InactivePLP->GAD Inhibition GABA GABA (γ-Aminobutyric Acid) GAD->GABA  Requires PLP as a cofactor Glutamate Glutamate Glutamate->GABA  Catalyzed by GAD Neurotoxicity Neurotoxicity (Seizures, etc.) GABA->Neurotoxicity Reduced Levels Lead to

References

Performance of 1-Methyl-1-propylhydrazine in Fischer Indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone in organic chemistry for the construction of the indole nucleus, offers a versatile platform for the synthesis of a wide array of biologically active compounds. The choice of hydrazine and carbonyl precursors significantly impacts the reaction's efficiency, yield, and regioselectivity. This guide provides a comparative analysis of the performance of 1-Methyl-1-propylhydrazine against commonly used alternatives in the Fischer indole synthesis, supported by experimental data and detailed protocols.

Executive Summary

Recent studies have indicated that the use of N-alkylated hydrazines, such as this compound, in the Fischer indole synthesis can lead to significant improvements in reaction outcomes. Compared to the traditional use of phenylhydrazine and its substituted derivatives, N-alkylation has been shown to increase reaction rates and yields, often under milder conditions. This is attributed to the electronic and steric effects of the alkyl groups on the hydrazine moiety, which can facilitate the key steps of the reaction mechanism. This guide will delve into the specifics of these performance differences, providing a clear comparison to aid in reagent selection for indole synthesis.

Comparative Performance Data

The following tables summarize the performance of this compound (inferred from general findings on N-alkylated hydrazines) and common alternative hydrazines in the Fischer indole synthesis with various ketones.

HydrazineKetoneCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
This compound (Expected) Methyl Ethyl KetoneBrønsted or Lewis AcidLower than PhenylhydrazineFaster than PhenylhydrazinePotentially > 85%General findings on N-alkylated hydrazines
PhenylhydrazineMethyl Ethyl KetoneBoron trifluoride etherate / EthanolRefluxNot specified~90%[1]
PhenylhydrazineAcetophenoneZinc chloride / Acetic Acid18015 min86%[2]
PhenylhydrazineAcetophenonePhosphoric acid / Sulfuric acid100-12020 minNot specified[3]
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acidReflux2.25 hHigh[4]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acidRoom TempNot specified88% (mixture of isomers)[4]

Table 1: Comparison of Hydrazine Performance in Fischer Indole Synthesis.

Regioselectivity Considerations with Unsymmetrical Ketones

A significant challenge in the Fischer indole synthesis arises when using unsymmetrical ketones, as it can lead to the formation of two regioisomeric indole products. The choice of hydrazine and reaction conditions can influence the selectivity of this process. For instance, the reaction of phenylhydrazine with methyl ethyl ketone can produce both 2,3-dimethylindole and 2-ethylindole. The acidity of the catalyst and the steric hindrance of the reactants play a crucial role in determining the major product. While specific data for this compound is limited, the steric bulk of the propyl group might be leveraged to enhance regioselectivity in certain cases.

Experimental Protocols

General Procedure for Fischer Indole Synthesis with an N-Alkylated Hydrazine (Predicted for this compound)

To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added this compound (1.1 eq). An acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or BF₃·OEt₂) is then added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone[2][3]

Step 1: Formation of Acetophenone Phenylhydrazone [3]

  • In a conical flask, dissolve 5.15 g of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • Add 4.53 g of phenylhydrazine dropwise with constant swirling.

  • Heat the mixture on a sand bath for 10 minutes.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the precipitate by filtration and wash with dilute hydrochloric acid followed by cold ethanol.

  • Air dry the product.

Step 2: Cyclization to 2-Phenylindole [3]

  • Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water.

  • Collect the precipitated crude product by filtration and wash with ethanol.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-phenylindole.

Synthesis of 2,3-Dimethylindole from Phenylhydrazine and Methyl Ethyl Ketone[1]
  • To a solution of phenylhydrazine in ethanol, add 2-butanone (methyl ethyl ketone).

  • Add boron trifluoride etherate as a catalyst.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling, the product can be isolated and purified by standard workup procedures. This method reportedly yields approximately 90% of the pure product.

Reaction Mechanisms and Workflows

The Fischer indole synthesis proceeds through a series of well-established steps. The following diagrams illustrate the general reaction pathway and a logical workflow for the synthesis.

Fischer_Indole_Synthesis Hydrazine Arylhydrazine (e.g., this compound) Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketone Ketone or Aldehyde Ketone->Hydrazone Enehydrazine Tautomerization (Enehydrazine formation) Hydrazone->Enehydrazine Acid catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Intermediate Di-imine Intermediate Sigmatropic->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Elimination of NH₃ Indole Indole Product Cyclization->Indole

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental_Workflow Start Start Reactants Combine Hydrazine, Ketone, and Solvent Start->Reactants Catalyst Add Acid Catalyst Reactants->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Monitor Monitor Reaction (e.g., by TLC) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Neutralization & Extraction Monitor->Workup Reaction Complete Purify Purification: Chromatography or Recrystallization Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Fischer Indole Synthesis.

Conclusion

The use of this compound and other N-alkylated hydrazines presents a promising strategy for optimizing the Fischer indole synthesis. The available evidence strongly suggests that these reagents can lead to higher yields and faster reactions under milder conditions compared to traditional phenylhydrazines. While the issue of regioselectivity with unsymmetrical ketones remains a critical consideration, the steric and electronic properties of N-alkylated hydrazines may offer opportunities for improved control. For researchers and professionals in drug development, the adoption of N-alkylated hydrazines could streamline the synthesis of complex indole derivatives, leading to more efficient and cost-effective production of novel therapeutic agents. Further investigation into the specific performance of this compound with a broader range of ketones is warranted to fully elucidate its synthetic utility.

References

A Comparative Guide to the Spectroscopic Data of Hydrazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the isomers of hydrazine (N₂H₄). Due to the varying stability of its isomers, this document compiles both experimental data for the stable gauche conformer and theoretical predictions for the less stable trans and iso-hydrazine (aminonitrene) isomers. The information is presented to facilitate objective comparison and support further research and development.

Isomers of Hydrazine

Hydrazine primarily exists in a gauche conformation, which is the most stable isomer. The trans conformation represents a saddle point on the potential energy surface, making it less stable and challenging to study experimentally. Iso-hydrazine is a highly unstable isomer.

Below is a diagram illustrating the relationship between the common isomers of hydrazine and the spectroscopic techniques used for their characterization.

Hydrazine_Isomers cluster_isomers Hydrazine Isomers cluster_spectroscopy Spectroscopic Techniques Gauche gauche-N₂H₄ Rotational Rotational Gauche->Rotational Experimental & Computational Vibrational Vibrational (IR & Raman) Gauche->Vibrational Experimental & Computational NMR NMR Gauche->NMR Experimental & Computational Trans trans-N₂H₄ Trans->Rotational Computational Trans->Vibrational Computational Trans->NMR Computational Iso iso-N₂H₄ Iso->Vibrational Computational

Caption: Relationship between hydrazine isomers and spectroscopic characterization methods.

Data Presentation

The following tables summarize the available experimental and computational spectroscopic data for the isomers of hydrazine.

Rotational Spectroscopy Data

Rotational spectroscopy is a powerful tool for determining the precise geometry of molecules. Experimental data is primarily available for the stable gauche conformer.

IsomerSpectroscopic ConstantExperimental Value (cm⁻¹)Computational Value (cm⁻¹)
gauche-N₂H₄A4.7714.77144
B0.8030.80339
C0.8030.80255
trans-N₂H₄A-4.786
B-0.767
C-0.767

Note: Experimental data for trans-hydrazine is not available due to its instability.

Vibrational Spectroscopy Data

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The following table presents a selection of fundamental vibrational frequencies.

IsomerVibrational ModeExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)
gauche-N₂H₄NH₂ sym. stretch33293465
NH₂ asym. stretch33983565
NH₂ scissoring16421681
N-N stretch10761111
NH₂ wagging9661019
Torsion377404
trans-N₂H₄NH₂ sym. stretch-3458
NH₂ asym. stretch-3557
NH₂ scissoring-1675
N-N stretch-1125
NH₂ wagging-841
Torsion-278
iso-N₂H₄NH₂ stretch-3489, 3388
N-N stretch-1254
NH₂ bend-1598

Note: Experimental data for trans- and iso-hydrazine is not available.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei.

IsomerNucleusExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
gauche-N₂H₄¹H~3.33.25
¹⁵N-295-298
trans-N₂H₄¹H-3.18
¹⁵N--285
iso-N₂H₄¹H-4.85 (NH₂), 6.21 (NH)
¹⁵N--180 (N-NH), -250 (NH₂)

Note: Experimental data for trans- and iso-hydrazine is not available. Chemical shifts are referenced to TMS for ¹H and liquid NH₃ for ¹⁵N.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data of hydrazine are outlined below. These are generalized procedures based on methods reported in the literature.

Rotational Spectroscopy (Microwave Spectroscopy)

Objective: To determine the rotational constants and molecular geometry of gaseous hydrazine.

Methodology:

  • Sample Preparation: Anhydrous hydrazine is vaporized and introduced into the spectrometer at low pressure.

  • Instrumentation: A microwave spectrometer, typically a Stark-modulated or a Fourier-transform microwave (FTMW) spectrometer, is used.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption or emission spectrum is recorded as a function of frequency. For FTMW spectroscopy, a short, high-power microwave pulse is used to polarize the molecules, and the subsequent free induction decay is recorded and Fourier-transformed to obtain the spectrum.

  • Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and other spectroscopic parameters. These constants are then used to determine the molecular structure.

Vibrational Spectroscopy (FT-IR and Raman)

Objective: To identify the fundamental vibrational modes of hydrazine in various phases.

Methodology for FT-IR Spectroscopy:

  • Sample Preparation:

    • Gas Phase: Hydrazine vapor is introduced into a gas cell with appropriate windows (e.g., KBr).

    • Liquid Phase: A thin film of liquid hydrazine is placed between two infrared-transparent windows (e.g., KBr or CaF₂).

    • Solid Phase: A thin film of hydrazine is condensed onto a cold substrate (e.g., a CsI window) held at cryogenic temperatures within a cryostat.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The sample is irradiated with a broad-band infrared source, and the transmitted light is passed through an interferometer to a detector. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

  • Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the molecule.

Methodology for Raman Spectroscopy:

  • Sample Preparation:

    • Liquid Phase: Liquid hydrazine is placed in a glass capillary tube or a cuvette.

    • Solid Phase: A sample of solid hydrazine is prepared by freezing the liquid in a suitable container or on a cold stage.

  • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., an argon ion laser or a Nd:YAG laser) and a sensitive detector (e.g., a CCD camera) is used.

  • Data Acquisition: The sample is illuminated with the laser, and the scattered light is collected at a 90° or 180° (backscattering) geometry. The scattered light is passed through a filter to remove the strong Rayleigh scattering and then dispersed by a grating onto the detector.

  • Analysis: The Raman shifts (the difference in frequency between the incident and scattered light) are calculated and assigned to the vibrational modes of the molecule.

NMR Spectroscopy

Objective: To determine the chemical shifts of ¹H and ¹⁵N nuclei in hydrazine.

Methodology:

  • Sample Preparation: Anhydrous hydrazine or a solution of hydrazine in a deuterated solvent (e.g., DMSO-d₆ or D₂O) is placed in an NMR tube. A reference standard, such as tetramethylsilane (TMS) for ¹H NMR or a known ¹⁵N standard, is added.

  • Instrumentation: A high-field nuclear magnetic resonance (NMR) spectrometer is used.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is detected and Fourier-transformed to obtain the NMR spectrum. For ¹⁵N NMR, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques such as isotopic enrichment or long acquisition times with signal averaging are often necessary.

  • Analysis: The chemical shifts of the resonances in the spectrum are measured relative to the reference standard and are used to infer information about the electronic environment of the nuclei.

Summary of Findings

This guide highlights that while the gauche conformer of hydrazine has been well-characterized experimentally by various spectroscopic techniques, data for the less stable trans and iso-hydrazine isomers are primarily derived from computational studies. The provided tables and protocols offer a valuable resource for researchers in comparing the spectroscopic properties of these isomers and in designing future experiments. The significant differences in the predicted spectra, particularly in the vibrational and NMR data, suggest that these techniques could be instrumental in identifying these transient species if they can be successfully isolated, for instance, in matrix isolation experiments.

A Comparative Guide to Purity Assessment of Synthesized 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Methyl-1-propylhydrazine. Ensuring the purity of this compound is critical for its intended applications in research and drug development, where impurities can lead to erroneous experimental results and potential safety concerns. This document outlines various analytical techniques, their respective protocols, and performance data to aid in the selection of the most appropriate method for a given research need.

Introduction to Purity Assessment

The purity of a synthesized chemical compound is a fundamental quality attribute that must be rigorously assessed. For this compound, a reactive and potentially volatile compound, a multi-faceted analytical approach is often necessary to identify and quantify the main component, as well as any process-related impurities, by-products, or degradation products. The choice of analytical technique depends on several factors, including the expected purity level, the nature of potential impurities, the required sensitivity and accuracy, and the available instrumentation.

Key Analytical Techniques for Purity Assessment

The primary methods for determining the purity of this compound and related alkylhydrazines include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers distinct advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Due to the polar and reactive nature of alkylhydrazines, direct analysis can be challenging, often leading to poor peak shape and column degradation.[1] Therefore, derivatization is frequently employed to enhance volatility and thermal stability, and to improve chromatographic performance.

Common Detectors:

  • Flame Ionization Detector (FID): Provides good sensitivity for carbon-containing compounds and is a robust, general-purpose detector.

  • Nitrogen-Phosphorus Detector (NPD): Offers high selectivity and sensitivity for nitrogen-containing compounds like hydrazines.

  • Mass Spectrometry (MS): Provides structural information for peak identification and confirmation, and allows for highly sensitive and selective quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Similar to GC, derivatization is often used for hydrazine analysis to improve retention on reversed-phase columns and to enhance detection, particularly with UV-Vis or fluorescence detectors.

Common Detectors:

  • UV-Vis Detector: Requires a chromophore in the molecule. Derivatization is often necessary as simple alkylhydrazines have weak UV absorbance.

  • Fluorescence Detector (FLD): Can provide high sensitivity and selectivity if a fluorescent derivative is formed.

  • Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of MS, making it a powerful tool for impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical techniques for the purity assessment of this compound. Please note that the performance data is often for hydrazine or related derivatives and may vary for this compound depending on the specific method and instrumentation.

Technique Principle Typical Detection Limit Precision (%RSD) Accuracy (% Recovery) Advantages Disadvantages
GC-FID/NPD Separation based on volatility and column interaction.0.05 µg/mL (for derivatized hydrazine)< 5%95-105%High resolution, robust, cost-effective.Derivatization often required, potential for thermal degradation.
GC-MS Separation by GC with mass-based detection.1 ppm (for derivatized methylhydrazine)[2]< 10%90-110%High sensitivity and selectivity, structural confirmation.Derivatization often required, more complex instrumentation.
HPLC-UV/FLD Separation based on polarity with UV or fluorescence detection.0.0493 to 12.3 ng/mL (for derivatized hydrazine)[3]< 5%95-105%Wide applicability, suitable for non-volatile impurities.Derivatization usually necessary for sensitivity and retention.
HPLC-MS Separation by HPLC with mass-based detection.0.0493 ng/mL (for derivatized hydrazine)[3]< 15%[3]85-115%[3]High sensitivity and selectivity, applicable to a wide range of impurities.Higher cost and complexity.
qNMR Signal intensity is proportional to the number of nuclei.Analyte dependent, typically mg-scale.< 1%Highly accuratePrimary method, no analyte-specific standard needed, provides structural information.Lower sensitivity than chromatographic methods, requires careful experimental setup.

Experimental Protocols

GC-MS Method for Alkylhydrazine Purity (Adapted from Methylhydrazine Analysis)

This protocol is adapted from a method for trace methylhydrazine analysis and involves derivatization with acetone.[2][4]

a. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Add a suitable solvent that is also a derivatizing agent, such as acetone.

  • Allow the reaction to proceed to form the corresponding hydrazone (in this case, acetone 1-methyl-1-propylhydrazone). The reaction is typically rapid at room temperature.

  • Dilute to the mark with the same solvent.

  • Prepare a series of calibration standards using a reference standard of this compound subjected to the same derivatization procedure.

b. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized product for quantification and full scan for impurity identification.

HPLC-UV/MS Method for Alkylhydrazine Purity (General Approach)

This protocol outlines a general approach for the analysis of alkylhydrazines by HPLC, which typically requires derivatization.

a. Sample Preparation (Derivatization with an Aldehyde):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a suitable vial.

  • Dissolve in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).

  • Add a derivatizing agent, such as 2-hydroxy-1-naphthaldehyde, and a catalytic amount of acid (e.g., acetic acid).[5]

  • Heat the mixture if necessary to ensure complete reaction to form the corresponding hydrazone, which will have a strong UV chromophore.

  • Cool the reaction mixture and dilute to a known volume with the mobile phase.

  • Prepare a series of calibration standards using a reference standard of this compound subjected to the same derivatization procedure.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: At the wavelength of maximum absorbance of the hydrazone derivative.

  • MS Detection (if available): Electrospray ionization (ESI) in positive ion mode.

Quantitative NMR (qNMR) Protocol

a. Sample Preparation:

  • Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The standard should have signals that do not overlap with the analyte signals.

  • Accurately weigh a specific amount of the synthesized this compound into the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) to dissolve both the standard and the analyte completely.

b. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation between scans. A value of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

c. Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Predicted NMR Spectra for this compound

The following are predicted ¹H and ¹³C NMR spectra for this compound. These can be used as a reference for peak assignment and purity assessment.

Predicted ¹H NMR Spectrum
  • -CH₃ (methyl attached to nitrogen): ~2.4 ppm (singlet, 3H)

  • -N-CH₂- (methylene attached to nitrogen): ~2.5 ppm (triplet, 2H)

  • -CH₂- (middle methylene of propyl): ~1.5 ppm (sextet, 2H)

  • -CH₃ (terminal methyl of propyl): ~0.9 ppm (triplet, 3H)

  • -NH₂: Broad signal, chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Spectrum
  • -CH₃ (methyl attached to nitrogen): ~40 ppm

  • -N-CH₂- (methylene attached to nitrogen): ~60 ppm

  • -CH₂- (middle methylene of propyl): ~20 ppm

  • -CH₃ (terminal methyl of propyl): ~11 ppm

Visualizations

Workflow for Purity Assessment of a Synthesized Compound

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_quantitative Quantitative Purity Assessment cluster_final Final Purity Determination Synthesized_Compound Synthesized this compound TLC Thin Layer Chromatography (TLC) for spot check Synthesized_Compound->TLC Melting_Point Melting/Boiling Point Determination Synthesized_Compound->Melting_Point qNMR Quantitative NMR (qNMR) Synthesized_Compound->qNMR GC_MS GC-MS Analysis (with derivatization) TLC->GC_MS HPLC_MS HPLC-MS Analysis (with derivatization) Melting_Point->HPLC_MS Purity_Report Final Purity Report (%) GC_MS->Purity_Report HPLC_MS->Purity_Report qNMR->Purity_Report

Caption: General workflow for assessing the purity of a synthesized chemical compound.

Conclusion

The purity assessment of synthesized this compound requires careful selection of analytical methods. For routine analysis and quantification of the main component, GC-FID/NPD after derivatization offers a robust and cost-effective solution. For more detailed impurity profiling and higher sensitivity, GC-MS and HPLC-MS are superior, providing structural information for unknown impurities. Quantitative NMR stands out as a primary method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte, making it an excellent choice for the certification of reference materials. The choice of method should be guided by the specific requirements of the research or development phase, with the ultimate goal of ensuring the quality and reliability of the synthesized this compound.

References

1-Methyl-1-propylhydrazine: A Review of Its Identification as a Volatile Organic Compound in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current scientific literature on 1-Methyl-1-propylhydrazine. While the compound has been identified in several biological contexts, data on its specific applications and comparative performance remains limited. This review summarizes its known occurrences, the analytical methods used for its detection, and outlines the experimental workflows described in the literature.

Overview of this compound

This compound (C4H12N2) is a volatile organic compound (VOC) that has been detected in human samples and microbial cultures. Its presence has been noted in studies investigating potential cancer biomarkers and in the metabolic profiling of bacteria. Additionally, it has been identified as a natural constituent of certain plant-derived substances. To date, the functional role and potential applications of this compound have not been extensively studied, and there is a lack of comparative data regarding its efficacy or utility in any specific application.

Identified Occurrences of this compound

The scientific literature has reported the presence of this compound in three primary areas:

As a Potential Biomarker for Genitourinary Cancers

In the search for non-invasive cancer diagnostics, researchers are investigating the profile of VOCs in human urine as potential biomarkers. A review of volatile organic metabolites for genitourinary cancers lists this compound as one of numerous VOCs that have been detected in urine samples. The underlying hypothesis is that cancerous cells may produce a unique metabolic signature, including specific VOCs that can be excreted in urine. However, the literature to date does not provide quantitative data on the concentration of this compound in healthy versus cancerous patient samples, nor does it compare its diagnostic potential against other biomarkers.

As a Metabolite of Staphylococcus aureus

A study focused on comparing the efficacy of two different extraction techniques for bacterial metabolites identified this compound as a volatile compound produced by the bacterium Staphylococcus aureus.[1][2] This finding suggests a potential role for this compound in the metabolic processes of this common bacterium. The study itself was focused on the analytical methodology and did not delve into the biological significance of this compound for S. aureus.

As a Constituent of Peach Kernel Volatile Oils

In a doctoral thesis investigating the anti-cancer properties of apricot and peach kernel extracts, this compound was listed as one of the volatile compounds identified in peach kernels.[3] The research focused on the overall effect of the extracts on cancer cells, and the specific contribution of this compound to the observed effects was not determined.

Analytical Methodologies for Detection

The detection of this compound in the cited studies was primarily achieved through gas chromatography-mass spectrometry (GC-MS), a common and powerful technique for separating and identifying volatile compounds. The experimental workflow generally involves a pre-concentration step to isolate the VOCs from the sample matrix.

Experimental Protocol: General Workflow for VOC Analysis

The following is a generalized protocol for the analysis of VOCs from biological samples, based on the methodologies described in the reviewed literature.

  • Sample Collection: Urine or bacterial culture samples are collected in appropriate sterile containers.

  • Pre-concentration/Extraction:

    • Solid-Phase Microextraction (SPME): An SPME fiber coated with a sorbent material is exposed to the headspace of the sample (the air above the sample) or directly immersed in the liquid sample. Volatile compounds adsorb to the fiber.

    • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a larger volume of sorbent material is used to stir the sample, allowing for the extraction and concentration of analytes.

  • Gas Chromatography (GC) Separation: The SPME fiber or SBSE stir bar is transferred to the injection port of a gas chromatograph. The analytes are thermally desorbed and carried by an inert gas through a capillary column. The column separates the compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS) Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The compounds are ionized and fragmented, creating a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint" that can be compared to a library of known spectra for identification.

Data Presentation

Due to the lack of quantitative and comparative studies on this compound, a detailed data table comparing its performance with alternatives cannot be provided. However, the following table summarizes the contexts in which it has been identified.

Context of IdentificationSample MatrixAnalytical Technique UsedReference
Potential Cancer BiomarkerHuman UrineNot specified in the review, but GC-MS is typical for VOC analysis.
Bacterial MetaboliteStaphylococcus aureus cultureGC-MS with SPME and SBSE[1][2]
Plant Volatile CompoundPeach KernelNot specified in the thesis, but likely GC-MS.[3]

Visualizing the Analytical Workflow

The general workflow for identifying volatile organic compounds like this compound in a research setting can be visualized as follows:

VOC_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Bacterial Culture) Extraction VOC Extraction & Concentration (SPME or SBSE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Processing & Compound Identification MS->Data

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1-propylhydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Methyl-1-propylhydrazine, a substituted hydrazine, requires careful consideration of its hazardous properties. Hydrazine and its derivatives are classified as toxic, potentially carcinogenic, and highly reactive.[1][2] Therefore, untreated disposal into sanitary sewer systems or general waste is strictly prohibited.[3][4] The primary methods for the safe disposal of hydrazine compounds involve chemical inactivation or high-temperature incineration.

Essential Safety and Logistical Information

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Safety goggles and a face shield

  • A laboratory coat or chemical-resistant apron

  • In cases of potential vapor exposure, a respirator with appropriate cartridges may be necessary.

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Hazardous Properties of Hydrazine Compounds

The disposal protocols for hydrazine compounds are dictated by their inherent risks. The following table summarizes key hazardous characteristics common to this class of chemicals.

Hazard ClassificationDescriptionPotential Consequences
Toxicity Hydrazine compounds are toxic if swallowed, inhaled, or absorbed through the skin.[5]Can cause damage to the liver, kidneys, and central nervous system.[2]
Carcinogenicity Hydrazine is reasonably anticipated to be a human carcinogen.[6]Long-term exposure may increase the risk of cancer.[4]
Flammability Hydrazine and its derivatives can be flammable and may form explosive mixtures with air.[1][5]Poses a fire and explosion hazard, especially in the presence of oxidizing agents.[7]
Reactivity Hydrazines are strong reducing agents and can react violently with oxidizing agents, acids, and some metals.[7]Can lead to uncontrolled exothermic reactions, fires, or explosions.
Corrosivity Hydrazine is a corrosive chemical that can cause severe skin and eye burns.[1]Contact can result in serious tissue damage.

Disposal Plan and Operational Guidance

There are two primary approved methods for the disposal of hydrazine compounds:

  • Licensed Hazardous Waste Contractor: This is the most common and recommended method. The waste material, clearly labeled, should be collected by a licensed contractor for transport to a permitted hazardous waste treatment, storage, and disposal facility (TSDF). These facilities are equipped for the safe handling and disposal of reactive and toxic chemicals, typically through high-temperature incineration with flue gas scrubbing.[4]

  • Chemical Inactivation (Neutralization): For small quantities, chemical inactivation may be an option, but it must be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. The goal is to convert the hydrazine into less hazardous products, such as nitrogen gas and water.[8]

Experimental Protocol: Chemical Inactivation of a Hydrazine Compound (General Procedure)

The following is a general protocol for the inactivation of a hydrazine compound using an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide. This procedure should be tested on a small scale and adapted as necessary for this compound by a qualified chemist.

Materials:

  • Hydrazine compound waste

  • Sodium hypochlorite solution (household bleach, ~5-6%) or 3% hydrogen peroxide

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste)

  • Water

  • pH paper or pH meter

Procedure:

  • Dilution: In a chemical fume hood, slowly and with stirring, dilute the hydrazine waste with a large volume of cold water (e.g., a 1:10 ratio of waste to water) in the large beaker. This helps to dissipate heat generated during the reaction.

  • Cooling: Place the beaker in an ice bath to further control the reaction temperature.

  • Neutralization/Oxidation: While continuously stirring, slowly add the sodium hypochlorite solution or hydrogen peroxide dropwise to the diluted hydrazine solution. The reaction is exothermic, so the addition rate must be controlled to prevent excessive heat generation.

  • Monitoring: Monitor the pH of the solution. For hypochlorite oxidation, the reaction is typically more effective in a slightly alkaline medium.

  • Completion of Reaction: Continue adding the oxidizing agent until the reaction is complete. This can be indicated by a cessation of gas evolution (nitrogen) and a negative test for hydrazine using an appropriate analytical method (e.g., colorimetric test strips).

  • Final Disposal: Once the hydrazine has been completely destroyed, the resulting solution may be neutralized to a pH between 6 and 8. Dispose of the final solution in accordance with local regulations. Even after treatment, it may be necessary to have the waste collected by a licensed contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., <100 mL) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., >100 mL) assess_quantity->large_quantity Large consult_ehs Consult Institutional EHS Department small_quantity->consult_ehs package_waste Package and Label Waste for Disposal large_quantity->package_waste chemical_inactivation Consider Chemical Inactivation consult_ehs->chemical_inactivation perform_inactivation Perform Inactivation Protocol by Trained Personnel chemical_inactivation->perform_inactivation Approved chemical_inactivation->package_waste Not Approved perform_inactivation->package_waste contractor_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor package_waste->contractor_disposal end End: Proper Disposal contractor_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-Methyl-1-propylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1-propylhydrazine was located. The following information is synthesized from data for structurally similar hydrazine derivatives and should be used as a guideline. It is imperative to consult with a qualified safety professional and conduct a thorough risk assessment before handling this chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Hazard Summary

Hydrazine derivatives are typically highly toxic, flammable, and corrosive. They can be absorbed through the skin and are often respiratory tract irritants. Similar compounds are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data from a related compound, 1-Methyl-1-phenylhydrazine, is provided below for reference.

PropertyValueReference Compound
Boiling Point 109 °C / 15 mmHg1-Methyl-1-phenylhydrazine
Flash Point 92 °C1-Methyl-1-phenylhydrazine
Specific Gravity 1.04 (20/20)1-Methyl-1-phenylhydrazine
Solubility Miscible with Ether, Benzene, Ethanol, Chloroform1-Methyl-1-phenylhydrazine

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.

Protection TypeSpecification
Hand Protection Wear compatible chemical-resistant gloves.[1]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3]

Operational Plan: Handling and Disposal

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.

  • Material Transfer: Use only non-sparking tools and take precautionary measures against static discharge. Ground/bond container and receiving equipment.

2. In Case of a Spill:

  • Evacuation: Immediately evacuate the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

3. First Aid Procedures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

4. Disposal:

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

  • Regulations: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Containerization: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound.

Workflow for Handling this compound A Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed C Prepare Well-Ventilated Area (Fume Hood) B->C Proceed D Handle Chemical C->D Proceed E Spill Occurs? D->E F Continue Experiment E->F No G Evacuate & Ventilate E->G Yes J Decontaminate & Doff PPE F->J H Contain & Clean Spill G->H I Seek Medical Attention if Exposed H->I H->J K Dispose of Waste Properly J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.